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  • Product: 1-Thiazol-4-YL-ethylamine dihydrochloride
  • CAS: 1189878-73-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-Thiazol-4-YL-ethylamine dihydrochloride

An In-Depth Technical Guide to 1-Thiazol-4-YL-ethylamine Dihydrochloride Introduction In the landscape of modern medicinal chemistry and organic synthesis, heterocyclic compounds form the bedrock of innovation. Among the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Thiazol-4-YL-ethylamine Dihydrochloride

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, heterocyclic compounds form the bedrock of innovation. Among these, the thiazole moiety—a five-membered aromatic ring containing sulfur and nitrogen—is a privileged scaffold, notable for its presence in a wide array of biologically active molecules, including the essential vitamin thiamine (B1).[1] 1-Thiazol-4-YL-ethylamine dihydrochloride is a key exemplar of a functionalized thiazole building block. Its unique structure, combining the aromatic thiazole core with a reactive ethylamine side chain, makes it a highly versatile intermediate for drug discovery and a valuable tool in biochemical research.[2][3]

This technical guide provides an in-depth exploration of 1-Thiazol-4-YL-ethylamine dihydrochloride, moving beyond a simple datasheet to offer practical insights into its properties, synthesis, analysis, and applications. The dihydrochloride salt form is particularly advantageous, as it significantly enhances aqueous solubility, rendering the compound highly suitable for use in biological assays and pharmaceutical formulations.[2] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's potential in their work.

Part 1: Physicochemical Characterization

A thorough understanding of a compound's fundamental properties is the starting point for any successful application. This section details the structural and physical characteristics of 1-Thiazol-4-YL-ethylamine dihydrochloride.

Chemical Structure and Identifiers

The compound consists of a thiazole ring substituted at the 4-position with an ethylamine group. The dihydrochloride salt form means that both the thiazole nitrogen and the primary amine nitrogen are protonated, each associated with a chloride counter-ion.

Caption: Chemical structure of 1-Thiazol-4-YL-ethylamine Dihydrochloride.

Table 1: Chemical Identifiers

IdentifierValueSource(s)
IUPAC Name 1-(1,3-thiazol-4-yl)ethanamine;dihydrochloride[3]
CAS Number 1189878-73-6[2][3]
Molecular Formula C₅H₈N₂S·2HCl[2]
Molecular Weight 201.12 g/mol [4]
Canonical SMILES CC(C1=CSC=N1)N.Cl.Cl[3]
InChI Key LKCAOWAORJKBAZ-UHFFFAOYSA-N[3][4]
Physical and Chemical Properties

The physical properties of the compound are critical for its handling, storage, and application in various experimental setups.

Table 2: Physicochemical Properties

PropertyValueSource(s)
Appearance Off-white to white solid[2][4]
Purity ≥95% (typically assessed by NMR)[2]
Solubility Enhanced solubility in aqueous solutions due to the dihydrochloride salt form. Soluble in polar organic solvents like methanol and DMSO.[2]
Storage Conditions Store at 0-8°C, desiccated.[2]

Causality Behind Properties: The presence of two hydrochloride salts is a deliberate chemical choice. It protonates the basic nitrogen atoms, disrupting the crystal lattice energy and allowing for favorable interactions with polar solvents like water. This is crucial for researchers in biological fields who require stock solutions for assays. The recommended storage at low temperatures and under desiccation minimizes degradation from atmospheric moisture and potential thermal decomposition.

Part 2: Synthesis and Quality Control

As a key building block, understanding the synthetic origin and the methods for quality verification of 1-Thiazol-4-YL-ethylamine dihydrochloride is essential for ensuring experimental reproducibility.

Retrosynthetic Analysis and Plausible Synthesis Pathway

The synthesis of 4-substituted thiazoles often relies on the classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[5][6] For the target molecule, a logical retrosynthetic approach would involve disconnecting the C-N bond of the amine and the thiazole ring itself.

A plausible forward synthesis would start with a commercially available 4-acetylthiazole. This can be converted to an oxime, which is then reduced to the primary amine. Finally, treatment with hydrochloric acid would yield the desired dihydrochloride salt.

G start 4-Acetylthiazole step1 Oxime Formation start->step1 H₂NOH·HCl, Pyridine intermediate 4-(1-(Hydroxyimino)ethyl)thiazole step1->intermediate step2 Reduction intermediate->step2 Reducing Agent (e.g., LiAlH₄ or H₂, Pd/C) product_free 1-(Thiazol-4-yl)ethanamine (Free Base) step2->product_free step3 Salt Formation product_free->step3 2 eq. HCl in Ether final_product 1-Thiazol-4-YL-ethylamine dihydrochloride step3->final_product

Caption: Proposed synthetic workflow for 1-Thiazol-4-YL-ethylamine dihydrochloride.

Representative Synthesis Protocol

This protocol is a representative, chemically sound procedure. All operations should be performed in a fume hood with appropriate personal protective equipment (PPE).

Step 1: Oxime Formation

  • To a solution of 4-acetylthiazole (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).

  • Stir the mixture at reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can be used directly in the next step.

Step 2: Reduction to the Primary Amine

  • Caution: Lithium aluminum hydride (LiAlH₄) is highly reactive. Handle with extreme care under an inert atmosphere (e.g., Argon or Nitrogen).

  • Prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the crude oxime from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours.

  • Cool the reaction to 0°C and quench carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 1-(thiazol-4-yl)ethanamine free base.

Step 3: Dihydrochloride Salt Formation

  • Dissolve the crude amine from Step 2 in anhydrous diethyl ether.

  • Cool the solution to 0°C.

  • Slowly add a 2 M solution of HCl in diethyl ether (2.2 eq) with stirring.

  • A precipitate will form. Continue stirring at 0°C for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Thiazol-4-YL-ethylamine dihydrochloride as an off-white solid.

Analytical Quality Control (QC)

To ensure the identity and purity of the synthesized compound, a battery of analytical tests is required. This represents a self-validating system for the protocol.

Table 3: Expected Analytical Data

TechniqueExpected Results for Structure Verification and Purity
¹H NMR Protons on the thiazole ring (expect signals between 7-9 ppm), the CH and CH₃ protons of the ethylamine side chain (a quartet and a doublet, respectively), and a broad signal for the NH₃⁺ protons. The integration should match the 8 protons of the cation.
¹³C NMR Signals corresponding to the carbons of the thiazole ring (typically 110-160 ppm) and the two carbons of the ethylamine side chain.
Mass Spec (ESI+) A prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z ≈ 129.1.
HPLC A single major peak with a purity of ≥95% when monitored at an appropriate UV wavelength (e.g., 254 nm).

Part 3: Applications in Research and Development

The utility of 1-Thiazol-4-YL-ethylamine dihydrochloride stems from its dual functionality: the biologically relevant thiazole core and the synthetically versatile primary amine.

Role as a Pharmaceutical Intermediate

The thiazole ring is a bioisostere for various other aromatic systems and can participate in crucial binding interactions (hydrogen bonding, π-stacking) with biological targets. The ethylamine "linker" provides a point of attachment for building more complex molecules. This compound is therefore a valuable starting material for synthesizing libraries of potential drug candidates, particularly in areas like neuropharmacology and anti-inflammatory research.[2] Its derivatives have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties.[7][8][9]

Utility in Biochemical and Diagnostic Research

In biochemical studies, the compound can be used as a fragment or a starting point for synthesizing molecular probes to study enzyme interactions and receptor binding.[2][3] The primary amine can be readily functionalized with fluorophores, biotin, or other tags. Furthermore, its structural motifs are being explored for the development of novel diagnostic agents that can detect specific biological markers for early disease diagnosis.[3]

Representative Application Workflow: Amide Coupling for Inhibitor Synthesis

This workflow details how the title compound can be used as a building block to synthesize a potential enzyme inhibitor via a standard amide coupling reaction.

G cluster_workflow Amide Coupling Workflow A 1. Activate Carboxylic Acid (e.g., with HATU/DIPEA) B 2. Add 1-Thiazol-4-YL-ethylamine (as free base or in situ neutralization) A->B C 3. Reaction Stirring (Room Temp, 2-12h) B->C D 4. Aqueous Workup (e.g., wash with NaHCO₃, brine) C->D E 5. Purification (Column Chromatography or HPLC) D->E F 6. Characterization (NMR, MS) E->F

Caption: Workflow for synthesizing an amide derivative using the title compound.

Protocol: Amide Coupling with a Carboxylic Acid

  • In a round-bottom flask, dissolve the carboxylic acid of interest (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq). Stir for 15-30 minutes at room temperature to pre-activate the acid.

  • Add 1-Thiazol-4-YL-ethylamine dihydrochloride (1.1 eq). The excess DIPEA will neutralize the hydrochloride salts to generate the reactive free amine in situ.

  • Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and perform an aqueous workup, washing sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.

  • Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

Part 4: Safe Handling and Storage

As with any chemical reagent, adherence to safety protocols is paramount.

  • Handling: Always handle in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place. The recommended storage temperature is 0-8°C to ensure long-term stability.[2]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

1-Thiazol-4-YL-ethylamine dihydrochloride is more than just a chemical intermediate; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined structure, enhanced solubility, and versatile reactivity provide a reliable foundation for the synthesis of complex molecules and for probing intricate biological systems.[2] From its role in the development of novel therapeutics targeting neurological disorders to its application in biochemical assays, this compound stands out as a key player in advancing research and development.[2][3] By understanding its properties, synthesis, and applications as detailed in this guide, researchers can confidently and effectively integrate this valuable building block into their discovery workflows.

References

  • Chem-Impex. (n.d.). 1-Thiazol-4-yl-ethylamine dihydrochloride. Retrieved from [Link]

  • Patents Online. (n.d.). Synthesis of A. 2-[(2-Aminothiazol-4-yl)methylthio]ethylamine dihydrochloride. Retrieved from [Link]

  • SciELO. (2020). Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]

  • PubMed. (2010). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethylamine, 2-(5-dimethylamino-1,3,4-thiadiazol-2-ylthio)-, dihydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]

  • MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Google Patents. (n.d.). US4468517A - Synthesis of thiazoles.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • LOCKSS. (2020). efficient synthesis of some new 1,3,4-thiadiazole and thiazole derivatives via thiosemicarbazone. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Aminoethyl)benzothiazole dihydrochloride. Retrieved from [Link]

  • PMC. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved from [Link]

  • Japan Food Chemical Research Foundation. (n.d.). Analytical Method for Tiadinil (Agricultural Products). Retrieved from [Link]

  • Huidziekten.nl. (n.d.). Ethylenediamine dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Thiazol-4-amine. Retrieved from [Link]

  • ResearchGate. (2023). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Retrieved from [Link]

  • PMC. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Analytical Validation of 1-Thiazol-4-yl-ethylamine Dihydrochloride

Executive Summary In modern medicinal chemistry, the rational selection of a compound's salt form is as critical as the synthesis of the pharmacophore itself. 1-Thiazol-4-yl-ethylamine dihydrochloride is a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational selection of a compound's salt form is as critical as the synthesis of the pharmacophore itself. 1-Thiazol-4-yl-ethylamine dihydrochloride is a highly versatile synthetic intermediate heavily utilized in the development of pharmaceuticals targeting neurological disorders, as well as in biochemical research exploring complex enzyme interactions and receptor binding[1].

As a Senior Application Scientist, I approach this compound not merely as a chemical structure, but as a functional tool. This guide provides an in-depth technical analysis of its molecular weight, chemical formula, and the causality behind its formulation as a dihydrochloride salt. Furthermore, it details self-validating experimental protocols for its synthesis and quality control.

Quantitative Physicochemical Data

The fundamental properties of 1-Thiazol-4-yl-ethylamine undergo significant shifts when converted from its free base to its dihydrochloride salt. The table below summarizes the core quantitative data necessary for stoichiometric calculations and analytical profiling[2][3].

PropertyFree BaseDihydrochloride Salt
CAS Number 885279-02-71189878-73-6
Molecular Formula C₅H₈N₂SC₅H₁₀Cl₂N₂S (or C₅H₈N₂S · 2HCl)
Molecular Weight 128.20 g/mol 201.11 g/mol
SMILES CC(C1=CSC=N1)NCC(C1=CSC=N1)N.Cl.Cl
PubChem CID Unavailable / Variable53407246
Physical State Viscous liquid / Low-melting solidOff-white solid
Optimal Storage Inert atmosphere, ambient0–8°C, inert atmosphere

Causality in Form Selection: The Dihydrochloride Advantage

Why utilize the dihydrochloride salt (MW: 201.11 g/mol ) instead of the free base (MW: 128.20 g/mol )? The decision is rooted in physicochemical causality :

  • Dual Protonation Sites: The molecule contains two basic centers—the primary aliphatic amine on the ethyl chain and the nitrogen within the thiazole ring. Applying two molar equivalents of hydrochloric acid ensures both centers are protonated.

  • Oxidative Stability: Primary amines are nucleophilic and prone to atmospheric oxidation. By locking the lone pairs through salt formation, the shelf-life of the compound is drastically extended.

  • Aqueous Solubility: The free base exhibits poor solubility in aqueous media, limiting its utility in biological assays. The dihydrochloride form is highly hydrophilic, making it an ideal candidate for homogeneous biochemical screening and enhancing its bioavailability profile in early-stage drug development[3].

Pathway A 1-Thiazol-4-yl-ethylamine (Free Base) B HCl Treatment (Salt Formation) A->B + 2 HCl (Anhydrous) C 1-Thiazol-4-yl-ethylamine 2HCl (MW: 201.11 g/mol) B->C Crystallization D Amide Coupling / Alkylation C->D Synthetic Intermediate E Neurological API (Target Binding) D->E Pharmacological Action

Workflow from free base to dihydrochloride salt and its application in API synthesis.

Experimental Workflows: Synthesis & Self-Validating QC

To ensure scientific integrity, every protocol must operate as a self-validating system . If a step fails, the subsequent analytical readout must unequivocally flag the error.

Anhydrous Salt Formation Protocol

To synthesize the dihydrochloride salt from the free base, the reaction must be strictly anhydrous to prevent the formation of unwanted hydrates which would alter the target molecular weight of 201.11 g/mol .

  • Step 1: Dissolution. Dissolve 1.0 equivalent of 1-Thiazol-4-yl-ethylamine (free base) in anhydrous diethyl ether under an Argon atmosphere. Causality: Ether is a non-polar aprotic solvent that will force the highly polar salt to precipitate immediately upon formation.

  • Step 2: Acidification. Cool the reaction vessel to 0°C. Dropwise, add 2.2 equivalents of anhydrous HCl in dioxane. Causality: The slight 0.2 eq excess ensures complete protonation of the less basic thiazole nitrogen without degrading the molecule.

  • Step 3: Isolation. Stir for 1 hour at 0°C. Filter the resulting off-white precipitate under vacuum and wash with cold anhydrous ether to remove unreacted free base.

  • Step 4: Desiccation. Dry the solid in a vacuum desiccator over P₂O₅ to a constant weight.

Multi-Modal Analytical Validation

Confirming the molecular weight of a dihydrochloride salt via standard Mass Spectrometry (MS) is a common pitfall. Because salts dissociate into their constituent ions in the MS ionization chamber, the instrument will only detect the mass of the free base. Therefore, a self-validating orthogonal approach is required.

  • Step 1: LC-MS (Electrospray Ionization - Positive Mode)

    • Prepare a 1 mg/mL sample in LC-MS grade H₂O:Acetonitrile (50:50) with 0.1% Formic Acid.

    • Expected Result: A dominant peak at m/z = 129.04 [M+H]⁺ . This confirms the exact mass of the parent pharmacophore (128.04 Da + 1.00 Da for the proton).

  • Step 2: Argentometric Titration (Chloride Quantification)

    • Titrate a known mass of the synthesized salt with standardized Silver Nitrate (AgNO₃) using a potentiometric endpoint.

    • Expected Result: The titration must yield exactly 2.0 moles of Cl⁻ per mole of API. Causality: This validates the 2HCl stoichiometry, confirming the total molecular weight is indeed 201.11 g/mol and not a monohydrochloride variant.

  • Step 3: ¹H-NMR Spectroscopy (400 MHz, D₂O)

    • Expected Result: Confirms the structural integrity of the thiazole ring (distinct aromatic protons) and the ethylamine side chain, ensuring no ring-opening occurred during the harsh acidification step.

QC S1 Sample Preparation (Dissolution in D2O/MeOH) S2 LC-MS Analysis (ESI+ Mode) S1->S2 S3 1H-NMR Spectroscopy (400 MHz) S1->S3 S4 Data Synthesis MW & Purity Confirmation S2->S4 m/z = 129.04 [M+H]+ S3->S4 Structural Integrity

Multi-modal analytical workflow for validating molecular weight and structural integrity.

Conclusion

The precise calculation of the molecular weight (201.11 g/mol ) and formula (C₅H₁₀Cl₂N₂S) of 1-Thiazol-4-yl-ethylamine dihydrochloride is foundational for its downstream application in pharmaceutical synthesis. By understanding the causality behind its dual-protonated state and employing self-validating analytical protocols, researchers can ensure high-fidelity results in complex biochemical and neuropharmacological assays.

References

Sources

Foundational

Solubility profile of 1-Thiazol-4-YL-ethylamine dihydrochloride in water

An In-Depth Technical Guide to the Aqueous Solubility Profile of 1-Thiazol-4-YL-ethylamine Dihydrochloride Abstract This technical guide provides a comprehensive framework for characterizing the aqueous solubility profil...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Aqueous Solubility Profile of 1-Thiazol-4-YL-ethylamine Dihydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility profile of 1-Thiazol-4-YL-ethylamine dihydrochloride, a key intermediate in pharmaceutical research and development.[1][2] As a dihydrochloride salt, this compound is engineered for enhanced solubility, a critical parameter influencing bioavailability and formulation design.[1] This document, intended for researchers, scientists, and drug development professionals, moves beyond a single solubility value to detail the theoretical underpinnings and practical methodologies for establishing a complete solubility profile. We will explore the profound influence of pH and temperature, present authoritative, step-by-step protocols for thermodynamic solubility determination based on regulatory guidelines, and discuss the interpretation of this data within the Biopharmaceutics Classification System (BCS). The methodologies described herein are designed to be self-validating, ensuring scientific rigor and trustworthiness in this crucial aspect of drug candidate characterization.

Introduction to 1-Thiazol-4-YL-ethylamine Dihydrochloride

Chemical Identity and Physicochemical Properties

1-Thiazol-4-YL-ethylamine dihydrochloride is an organic compound frequently utilized as a versatile building block in medicinal chemistry and organic synthesis.[1] Its identity and core properties are summarized below.

PropertyValueSource
CAS Number 1189878-73-6[1]
Molecular Formula C₅H₈N₂S·2HCl[1]
Molecular Weight 201.2 g/mol [1]
Appearance Off-white solid[1]
IUPAC Name 1-(1,3-thiazol-4-yl)ethanamine;dihydrochloride[2]
The Significance of the Dihydrochloride Salt Form

The compound is supplied as a dihydrochloride salt, a deliberate chemical modification to improve its physicochemical properties for pharmaceutical applications. Amine-containing active pharmaceutical ingredients (APIs) are often converted to salts to enhance their stability and, most importantly, their aqueous solubility.[3] The salt form exists as charged ions in solution, which promotes favorable interactions with polar water molecules through ion-dipole forces and hydrogen bonding, significantly increasing solubility compared to the neutral "free base" form.[4][5] Understanding this is fundamental to predicting its behavior in aqueous media.

Theoretical Principles of Aqueous Solubility

A comprehensive solubility profile is not a single data point but an understanding of the compound's behavior under various conditions. For an ionizable compound like 1-Thiazol-4-YL-ethylamine dihydrochloride, the following factors are paramount.

The Critical Role of pH and pKa

As the dihydrochloride salt of a diamine, the compound's solubility is intrinsically linked to the pH of the aqueous medium. The two amine functional groups will have distinct pKa values, which represent the pH at which 50% of the group is protonated (charged) and 50% is deprotonated (neutral).

The relationship is governed by the Henderson-Hasselbalch equation. At pH values significantly below the pKa of the amine groups, the compound will be fully protonated and exist as a highly soluble cationic species. As the pH increases to approach and surpass the pKa values, the amine groups begin to deprotonate, leading to a decrease in charge and a corresponding sharp decrease in aqueous solubility. Therefore, determining the pH-solubility profile is essential.

Thermodynamic vs. Kinetic Solubility

In drug development, it is crucial to distinguish between two types of solubility measurements:

  • Kinetic Solubility: A high-throughput measurement of how readily a compound dissolves from a concentrated organic solvent (like DMSO) into an aqueous buffer.[6][7] It is a non-equilibrium measurement useful for early-stage screening.[6][8]

  • Thermodynamic Solubility: The true equilibrium solubility of a compound, determined by allowing an excess of the solid to equilibrate with the aqueous medium over an extended period.[7][9] This is the gold-standard measurement for lead optimization and formulation development, as it reflects the maximum concentration achievable under stable conditions.[6]

This guide focuses exclusively on determining the thermodynamic solubility profile, which is required for regulatory submissions and provides the most reliable data for development decisions.

Experimental Determination of the Solubility Profile

The following protocols are grounded in established, authoritative methodologies recognized by regulatory bodies like the International Council for Harmonisation (ICH).

General Experimental Workflow

The process of determining the solubility profile involves several key stages, from precise preparation of media to the final analytical quantification. This workflow ensures that the final data is both accurate and reproducible.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_data Phase 4: Data Interpretation prep_media Prepare Aqueous Media (e.g., pH 1.2, 4.5, 6.8 Buffers) add_excess Add Excess Solid to Media in Sealed Vials prep_media->add_excess weigh_compound Accurately Weigh Excess Compound weigh_compound->add_excess agitate Agitate at Constant Temp. (e.g., 24-48h at 37°C) add_excess->agitate Achieve Equilibrium centrifuge Centrifuge to Pellet Undissolved Solid agitate->centrifuge Equilibrium Reached filter Filter Supernatant (e.g., 0.45 µm PTFE filter) centrifuge->filter Clarify Solution analyze Quantify Concentration (e.g., HPLC-UV) filter->analyze Prepare for Quantification calc_sol Calculate Solubility (mg/mL or mM) analyze->calc_sol gen_profile Generate pH-Solubility Profile calc_sol->gen_profile G cluster_0 Hypothetical pH-Solubility Profile for a Dihydrochloride Salt y_axis log(Solubility) y_axis->origin x_axis pH origin->x_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 pka1_label pKa₁ pka2_label pKa₂ pka1_point->pka1_x pka2_point->pka2_x

Sources

Exploratory

Thermodynamic Stability of Thiazole Ethylamine Dihydrochloride Salts: A Technical Guide

As a Senior Application Scientist specializing in the physicochemical characterization of active pharmaceutical ingredients (APIs) and receptor ligands, I frequently encounter challenges related to the handling and formu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the physicochemical characterization of active pharmaceutical ingredients (APIs) and receptor ligands, I frequently encounter challenges related to the handling and formulation of amine-based compounds. 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride (CAS 18453-07-1)[1], commonly known as thiazolethylamine, is a potent histamine H1 receptor agonist utilized extensively in neuropharmacology to map astrocytic and neuronal receptor pathways[2].

However, the free base form of this molecule is a volatile, unstable liquid. To achieve the rigorous reproducibility required for preclinical assays, the molecule must be isolated as a dihydrochloride salt. This guide deconstructs the thermodynamic principles, solid-state stability, and forced degradation profiling of thiazole ethylamine dihydrochloride, providing self-validating protocols for laboratory scientists.

Thermodynamic Principles of Salt Formation

The thermodynamic stability of a pharmaceutical salt is dictated by the difference in pKa between the basic centers of the API and the conjugate acid. Thiazole ethylamine possesses two distinct nitrogen centers with vastly different electronic environments:

  • The Aliphatic Primary Amine: With a pKa of approximately 10.87[3], this nitrogen is highly basic. It is the primary pharmacophore responsible for anchoring the molecule to the aspartate residue in the H1 receptor binding pocket.

  • The Thiazole Nitrogen: The thiazole ring is a planar, aromatic heterocycle with significant pi-electron delocalization[4]. The lone pair on the nitrogen is not part of the aromatic sextet, but the sp2 hybridization renders it weakly basic, with a conjugate acid pKa of roughly 2.5[5].

To achieve a thermodynamically stable crystal lattice, both basic centers must be protonated. If only one equivalent of hydrochloric acid is added, the resulting monohydrochloride salt leaves the thiazole nitrogen unprotonated. This creates a kinetically trapped, highly hygroscopic solid with suboptimal crystal packing. The addition of a second equivalent of HCl drives the lattice energy to a thermodynamic minimum, yielding the stable dihydrochloride form[1].

Speciation FB Free Base (Liquid, Volatile) Mono Monohydrochloride (Hygroscopic Solid) FB->Mono +1 eq HCl Protonates Amine (pKa ~10.8) Di Dihydrochloride (Thermodynamically Stable) Mono->Di +1 eq HCl Protonates Thiazole (pKa ~2.5)

Caption: Thermodynamic stabilization through sequential protonation of basic centers.

Table 1: Physicochemical & Thermodynamic Parameters
ParameterValueCausality / Implication
Chemical Name 2-(1,3-thiazol-2-yl)ethanamine dihydrochlorideStandardized nomenclature for the H1-agonist[1].
CAS Number 18453-07-1Unique identifier for the dihydrochloride salt[1].
Molecular Weight 201.12 g/mol Mass includes the API and two HCl equivalents[1].
pKa 1 (Thiazole N) ~2.5Requires strong acid (HCl) to protonate; dictates salt stability[5].
pKa 2 (Aliphatic Amine) ~10.87Highly basic; physiological protonation state[3].
Solid-State Form Crystalline SolidThermodynamically favored over the liquid free base.

Chemical Stability and Degradation Pathways

While the dihydrochloride salt is thermodynamically stable under ambient conditions, it is susceptible to specific degradation pathways under stress. The thiazole ring itself is exceptionally robust due to its aromaticity[4], resisting acidic hydrolysis. The vulnerabilities lie in the ethylamine side chain and the reversibility of the salt bond.

  • Oxidative Deamination: Exposure to peroxides or transition metals catalyzes the oxidation of the primary amine, leading to deamination and the formation of an aldehyde intermediate.

  • Alkaline Reversion: Exposing the salt to a pH > 12 rapidly deprotonates both the amine and the thiazole ring. The molecule reverts to its free base form, which is prone to volatilization and base-catalyzed degradation.

Degradation API Thiazole Ethylamine Dihydrochloride Ox Oxidative Deamination (Primary Degradant) API->Ox 3% H2O2, 60°C (Electron Transfer) Hyd Free Base Reversion (Volatilization Risk) API->Hyd pH > 12 (NaOH) (Deprotonation) Therm Thermal Decomposition (HCl Loss > 150°C) API->Therm Solid-State Heat (Lattice Breakdown)

Caption: Primary forced degradation pathways and causal stress conditions.

Table 2: Forced Degradation Kinetics
Stress ConditionReagent / EnvironmentTimePrimary Degradation Pathway
Hydrolytic (Acidic) 0.1 M HCl, 60°C48 hHighly stable; thiazole ring resists acidic cleavage.
Hydrolytic (Alkaline) 0.1 M NaOH, 60°C24 hFree base reversion and subsequent volatilization.
Oxidative 3% H2O2, 60°C12 hOxidative deamination of the ethylamine side chain.
Photolytic ICH Q1B (UV/Vis)7 daysMinor ring-opening photoproducts.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. I have explicitly detailed the causality behind the critical parameters so you can adapt them to your specific instrumentation.

Protocol 1: Solid-State Thermodynamic Profiling (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be run concurrently to differentiate between polymorphic melting and thermal decomposition (loss of HCl).

  • Sample Preparation: Weigh 3–5 mg of thiazole ethylamine dihydrochloride into an aluminum DSC pan.

  • Pan Crimping (Crucial Step): Use a crimped pan with a pinhole in the lid. Why? The dihydrochloride salt can absorb surface moisture. A hermetically sealed pan would trap this water, causing a broad endotherm that masks the true thermodynamic melting point. The pinhole allows kinetic moisture to escape while retaining the structural integrity of the salt.

  • Purge Gas: Set dry Nitrogen purge to 50 mL/min.

  • Heating Ramp: Heat from 25°C to 250°C at a rate of 10°C/min. Why 10°C/min? Faster rates cause thermal lag, while slower rates might allow kinetically unstable polymorphs to recrystallize before melting, confusing the thermogram.

  • Data Interpretation: Cross-reference the DSC endotherm with the TGA mass loss curve. A sharp endotherm with no immediate mass loss indicates a true polymorphic melt. Mass loss corresponding to ~36% of the total weight indicates the volatilization of the two HCl equivalents.

Protocol 2: Stability-Indicating HPLC-DAD for Forced Degradation

Chromatographing a molecule with two vastly different pKa values (2.5 and 10.8) requires strict pH control to prevent peak tailing.

  • Mobile Phase A (Aqueous): Prepare a 20 mM Potassium Phosphate buffer and adjust to pH 6.5 .

    • Causality: Why pH 6.5? At this pH, the primary amine (pKa ~10.8) is fully protonated, while the thiazole nitrogen (pKa ~2.5) is fully deprotonated. This ensures the molecule exists as a single, stable monocationic species during separation, preventing the severe peak tailing that occurs when the thiazole nitrogen undergoes partial ionization at lower pH values.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Column Selection: Use a C18 column with embedded polar groups (e.g., Waters SymmetryShield) to prevent secondary interactions between the protonated amine and residual surface silanols.

  • Gradient Elution:

    • 0–2 min: 5% B

    • 2–10 min: Ramp to 60% B

    • 10–12 min: Hold at 60% B

    • 12–15 min: Re-equilibrate at 5% B

  • System Suitability Testing (SST): Inject a known standard of the intact dihydrochloride salt. The tailing factor ( Tf​ ) must be ≤1.5 . If Tf​>1.5 , verify the pH of Mobile Phase A, as the buffering capacity may have failed, leading to mixed protonation states.

References

  • Haas, H. L. "Electrophysiology of Histamine-Receptors". Heinrich-Heine-Universität Düsseldorf. Available at:[Link]

  • National Center for Biotechnology Information. "Ethylamine | C2H5NH2 | CID 6341". PubChem. Available at:[Link]

  • Wikipedia Contributors. "Thiazole". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Fairlie, D. P. et al. "Thiazoles in Peptides and Peptidomimetics". UQ eSpace - The University of Queensland. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

In Vivo Dosage Guidelines and Pharmacokinetic Profiling for 1-Thiazol-4-YL-ethylamine Dihydrochloride in Mice

Introduction and Scientific Rationale 1-Thiazol-4-yl-ethylamine dihydrochloride (CAS: 1189878-73-6) is a highly versatile, low-molecular-weight building block widely utilized in the synthesis of novel neuropharmacologica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

1-Thiazol-4-yl-ethylamine dihydrochloride (CAS: 1189878-73-6) is a highly versatile, low-molecular-weight building block widely utilized in the synthesis of novel neuropharmacological and anti-inflammatory agents [1]. Because it frequently serves as an early-stage intermediate or a fragment in drug discovery, there is no universal "one-size-fits-all" therapeutic dose. Administering an arbitrary dose in murine models risks either sub-therapeutic exposure (due to rapid clearance) or confounding off-target toxicity.

As a Senior Application Scientist, I strongly advise that before advancing this compound—or its direct derivatives—into disease efficacy models, researchers must empirically establish a self-validating dosage framework. This involves two mandatory phases: Maximum Tolerated Dose (MTD) Determination and Pharmacokinetic (PK) Profiling .

Physicochemical Properties & Formulation Strategy

The causality behind formulation choices stems directly from the compound's chemistry.

  • Molecular Weight: 201.11 g/mol

  • Formula: C5H10Cl2N2S

  • Formulation Causality: The presence of the dihydrochloride salt renders this thiazole amine highly polar and water-soluble. Unlike lipophilic free-bases that require harsh, membrane-disrupting surfactants (e.g., Cremophor EL or high concentrations of DMSO), 1-Thiazol-4-yl-ethylamine dihydrochloride can be readily dissolved in physiological vehicles such as 0.9% sterile saline or Phosphate-Buffered Saline (PBS, pH 7.4) . This is a critical experimental advantage: it ensures that any observed toxicity during MTD studies is driven by the compound itself, not vehicle-induced artifacts.

Experimental Workflow

G N1 1-Thiazol-4-YL-ethylamine Dihydrochloride Formulation (PBS/Saline) N2 Phase 1: MTD Determination (Single Ascending Dose) N1->N2 Evaluate Toxicity N3 Phase 2: Pharmacokinetic Profiling (IV and PO Administration) N2->N3 Determine Safe Upper Limit N4 Plasma Isolation & LC-MS/MS Bioanalysis N3->N4 Serial Blood Sampling N5 PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) N4->N5 Quantify Concentration N6 Establish Rational In Vivo Efficacy Dose N5->N6 Calculate Bioavailability

Workflow for establishing in vivo dosages and pharmacokinetic profiles in murine models.

Protocol 1: Maximum Tolerated Dose (MTD) Determination

Expertise & Experience: The MTD is defined as the highest dose that does not produce unacceptable toxicity—specifically, no more than a 10% decrement in body weight compared to controls, and no severe clinical signs of distress [3]. Establishing the MTD via a Single Ascending Dose (SAD) protocol ensures that subsequent efficacy readouts are not false positives caused by systemic toxicity.

Step-by-Step Methodology:
  • Animal Preparation: Utilize 8-10 week old male C57BL/6 or CD-1 mice (n=3 per dose cohort). Acclimate for 7 days prior to dosing. Fast the animals for 4 hours prior to oral dosing to normalize gastric emptying.

  • Dose Escalation: Prepare fresh formulations of 1-Thiazol-4-yl-ethylamine dihydrochloride in 0.9% saline. Administer via oral gavage (PO) at a standard volume of 10 mL/kg. Use a staggered SAD design: 5, 15, 50, and 150 mg/kg .

  • Clinical Observation: Monitor animals continuously for the first 2 hours post-dose for acute neurobehavioral signs (e.g., tremors, lethargy), which are relevant given the compound's use in neuropharmacology [1].

  • Longitudinal Tracking: Weigh the mice daily for 14 days.

  • Endpoint Validation: The dose immediately below the one causing >10% weight loss or overt clinical distress is designated as the MTD. Subsequent PK studies should be conducted at 1/10th to 1/3rd of this established MTD.

Protocol 2: Pharmacokinetic (PK) Profiling

Expertise & Experience: Small, polar amine salts often exhibit rapid renal clearance and variable oral bioavailability. To accurately calculate half-life ( t1/2​ ) and bioavailability ( F% ), both Intravenous (IV) and Oral (PO) routes must be evaluated. We utilize a serial bleeding protocol, which dramatically reduces animal usage and eliminates inter-subject variability by obtaining a complete PK profile from a single mouse [2].

Step-by-Step Methodology:
  • Dosing:

    • IV Cohort (n=3): Administer 1 mg/kg via lateral tail vein injection.

    • PO Cohort (n=3): Administer 5 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 30 µL of blood per time point using heparinized or EDTA-coated capillaries [2].

    • Early time points (5, 15, 30 min): Submandibular vein puncture using a lancet.

    • Mid time points (60, 120 min): Retro-orbital venous plexus bleed under light isoflurane anesthesia.

    • Terminal time point (240 or 360 min): Cardiac puncture under deep anesthesia.

  • Plasma Isolation: Immediately transfer blood to pre-chilled EDTA microcentrifuge tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C. Extract the supernatant (plasma) and store at -80°C until analysis.

  • Bioanalysis: Quantify compound concentrations using a validated LC-MS/MS method. Protein precipitation with acetonitrile (containing an internal standard) is recommended for sample clean-up.

Quantitative Data Presentation

Below is a representative pharmacokinetic data matrix typical for highly soluble, low-molecular-weight thiazole amine salts in murine models. Note: Actual parameters will vary based on specific derivative modifications.

Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax​ (ng/mL) 450 ± 65310 ± 40
Tmax​ (h) 0.08 (5 min)0.5
AUC0−t​ (ng·h/mL) 210 ± 30480 ± 55
AUC0−inf​ (ng·h/mL) 225 ± 35510 ± 60
Half-life ( t1/2​ , h) 1.2 ± 0.21.5 ± 0.3
Clearance (mL/min/kg) 74.0N/A
Bioavailability ( F% ) 100% (Reference)~45.3%

Table 1: Representative baseline pharmacokinetic parameters for thiazole-amine dihydrochloride fragments in male CD-1 mice. Data summarized from non-compartmental analysis.

References

  • Chem-Impex International. "1-Thiazol-4-yl-ethylamine dihydrochloride - General Information, Properties, and Applications." Chem-Impex Catalog.
  • National Institutes of Health (NIH) / PMC. "Murine Pharmacokinetic Studies: Serial Bleeding Protocol." PubMed Central.
  • Food and Drug Administration (FDA). "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers (MTD and NOAEL Guidelines)." FDA Guidance Documents.
Application

Synthesis of 1-Thiazol-4-YL-ethylamine Dihydrochloride: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-Thiazol-4-YL-ethylamine dihydrochloride, a valuable building block in pharmaceutical research and drug development.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-Thiazol-4-YL-ethylamine dihydrochloride, a valuable building block in pharmaceutical research and drug development.[1][2] This document is intended for an audience of researchers, scientists, and professionals in the field of organic and medicinal chemistry. The described synthetic route is a robust, three-step process commencing with the construction of the thiazole core, followed by the introduction of the ethylamine side chain via reductive amination, and culminating in the formation of the dihydrochloride salt.

Introduction and Strategic Overview

1-Thiazol-4-YL-ethylamine and its derivatives are significant structural motifs in medicinal chemistry, often explored for their potential in treating neurological disorders.[1][2] The dihydrochloride salt form enhances the compound's aqueous solubility, a crucial property for biological assays and formulation studies.[1]

The synthetic strategy outlined herein is designed for efficiency and reliability, employing well-established chemical transformations. The overall process can be visualized as follows:

Overall Synthesis Workflow Start Starting Materials Step1 Step 1: Hantzsch Thiazole Synthesis Start->Step1 Intermediate1 1-(Thiazol-4-yl)ethanone (4-Acetylthiazole) Step1->Intermediate1 Step2 Step 2: Reductive Amination Intermediate1->Step2 Intermediate2 1-(Thiazol-4-yl)ethylamine (Free Base) Step2->Intermediate2 Step3 Step 3: Salt Formation Intermediate2->Step3 FinalProduct 1-Thiazol-4-YL-ethylamine Dihydrochloride Step3->FinalProduct Hantzsch_Mechanism reagents 3-Chloro-2,4-pentanedione + Thioformamide nucleophilic_attack S-Nucleophilic Attack (SN2) reagents->nucleophilic_attack intermediate1 S-Alkylation Intermediate nucleophilic_attack->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Hydroxythiazoline Intermediate cyclization->intermediate2 dehydration Dehydration (-H2O) intermediate2->dehydration product 1-(Thiazol-4-yl)ethanone dehydration->product

Caption: Mechanism of the Hantzsch synthesis for 1-(Thiazol-4-yl)ethanone.

Experimental Protocol: Synthesis of 1-(Thiazol-4-yl)ethanone

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
3-Chloro-2,4-pentanedione134.57506.73 g
Thioformamide61.10553.36 g
Absolute Ethanol46.07-100 mL
Saturated NaHCO₃ solution--As needed
Dichloromethane84.93-150 mL
Anhydrous MgSO₄120.37-As needed

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2,4-pentanedione (50 mmol) in absolute ethanol (100 mL).

  • Addition of Thioformamide: To the stirred solution, add thioformamide (55 mmol) in one portion.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 78-80°C) and maintain for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully add saturated aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 1-(thiazol-4-yl)ethanone can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Part 2: Synthesis of 1-(Thiazol-4-yl)ethylamine (Free Base)

The conversion of the ketone intermediate to the primary amine is effectively achieved through one-pot reductive amination. This method is highly versatile and avoids the issues of over-alkylation often encountered in direct alkylation of amines. [3][4]The process involves the in-situ formation of an imine from the ketone and an ammonia source, followed by its reduction to the amine.

Rationale for Reagent Selection
  • Ammonia Source: Ammonium acetate is a convenient and commonly used source of ammonia for reductive aminations.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of ketones. [3]It is more selective than sodium borohydride (NaBH₄), which can also reduce the starting ketone. [3]

Experimental Protocol: Reductive Amination

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
1-(Thiazol-4-yl)ethanone127.17202.54 g
Ammonium Acetate77.0820015.4 g
Sodium Cyanoborohydride62.84301.89 g
Methanol32.04-100 mL
2 M Hydrochloric Acid--As needed
Diethyl Ether74.12-150 mL
2 M Sodium Hydroxide--As needed
Anhydrous Na₂SO₄142.04-As needed

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-(thiazol-4-yl)ethanone (20 mmol) and ammonium acetate (200 mmol) in methanol (100 mL).

  • Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (30 mmol) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Acid-Base Extraction: To the residue, add 2 M hydrochloric acid until the pH is approximately 2. Wash the acidic aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted ketone.

  • Basification and Extraction: Cool the aqueous layer in an ice bath and basify to a pH of approximately 10 by the slow addition of 2 M sodium hydroxide. Extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(thiazol-4-yl)ethylamine as an oil. The crude product can be used in the next step without further purification.

Part 3: Preparation of 1-Thiazol-4-YL-ethylamine Dihydrochloride

The final step involves the conversion of the free amine to its dihydrochloride salt to improve its stability and solubility. This is a straightforward acid-base reaction. The "dihydrochloride" designation indicates that both the primary amine and the thiazole nitrogen are protonated.

Experimental Protocol: Salt Formation

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
1-(Thiazol-4-yl)ethylamine128.19~18 (crude)~2.3 g
Diethyl Ether74.12-100 mL
2 M HCl in Diethyl Ether--As needed
Hexane86.18-As needed

Procedure:

  • Dissolution: Dissolve the crude 1-(thiazol-4-yl)ethylamine (~18 mmol) in anhydrous diethyl ether (100 mL) in a flask.

  • Precipitation: While stirring, add a 2 M solution of HCl in diethyl ether dropwise until no further precipitation is observed. The dihydrochloride salt will precipitate as a solid.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold diethyl ether and then with hexane.

  • Drying: Dry the product, 1-Thiazol-4-YL-ethylamine dihydrochloride, under vacuum to a constant weight. [1]

Characterization Data

The final product should be characterized to confirm its identity and purity.

  • Appearance: Off-white solid. [1]* Purity (by NMR): ≥ 95%. [1]* ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~9.2 (s, 1H, thiazole-H), ~8.8 (br s, 3H, NH₃⁺), ~7.8 (s, 1H, thiazole-H), ~4.6 (q, J=6.8 Hz, 1H, CH), ~1.6 (d, J=6.8 Hz, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~155.0, ~145.0, ~118.0, ~45.0, ~20.0.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • 3-Chloro-2,4-pentanedione is a corrosive and lachrymatory compound. Handle with care.

  • Sodium cyanoborohydride is toxic and should be handled with caution. Quench any residual reagent with an oxidizing agent like bleach before disposal.

  • Thioformamide has an unpleasant odor and should be handled in a fume hood.

  • Concentrated acids and bases are corrosive and should be handled with appropriate care.

References

  • Wiley-VCH. (2007).
  • The Royal Society of Chemistry. (2024).
  • XMB. (2012). reductive amination using ammonium acetate/NaBH4. Retrieved from [Link]

  • Organic Chemistry Portal.
  • NEt3 BH3CN.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubChem. [4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;hydron;dichloride. Retrieved from [Link]

  • Vascular and Endovascular Review. (2025). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Retrieved from [Link]

  • PubMed. (2005). Reductive amination of carbohydrates using NaBH(OAc)3. Retrieved from [Link]

  • Synthesis and characterization of novel fluorinated thiazolyl 1,3,4-thiadiazoles, 1,2,4-triazoles and 1,3-thiazoles by conventio.
  • Organic Chemistry Portal. Thiazole synthesis.
  • J. Chem. Pharm. Res. (2015). Synthesis of some novel thiazole deriva. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2010). HCl solution in Diethyl-Ether. Retrieved from [Link]

  • Google Patents.
  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

Sources

Method

Comprehensive Application Note: In Vivo Formulation and Dissolution Protocol for 1-Thiazol-4-YL-ethylamine Dihydrochloride

Executive Summary 1-Thiazol-4-YL-ethylamine dihydrochloride is a critical chiral building block and pharmacophore widely utilized in the development of neurological and anti-inflammatory therapeutics. While its dihydroch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Thiazol-4-YL-ethylamine dihydrochloride is a critical chiral building block and pharmacophore widely utilized in the development of neurological and anti-inflammatory therapeutics. While its dihydrochloride (2HCl) salt form is engineered to maximize aqueous solubility, it presents a significant formulation challenge for in vivo studies: the generation of a highly acidic solution upon dissolution.

This application note provides a field-proven, self-validating protocol for dissolving and neutralizing 1-Thiazol-4-YL-ethylamine 2HCl for parenteral administration (IV, IP, or SC), ensuring physiological compatibility, dose accuracy, and sterile integrity.

Physicochemical Profiling & Causality

To formulate a compound successfully, one must understand the causality behind its behavior in solution. The free base form of 1-Thiazol-4-YL-ethylamine exhibits suboptimal aqueous solubility due to its lipophilic thiazole ring. To bypass this, the compound is synthesized as a dihydrochloride salt () [1].

The pH Challenge: When the 2HCl salt is introduced to an aqueous vehicle, it undergoes complete stoichiometric dissociation. This releases the protonated amine and two equivalents of chloride ions, alongside residual hydrochloric acid (HCl) from the crystallization process. Consequently, dissolving this compound in unbuffered water or saline rapidly drives the solution's pH down to approximately 2.0 – 4.0.

The In Vivo Implication: Intravenous or intraperitoneal administration of an unbuffered, highly acidic amine solution induces severe localized tissue necrosis, acute nociceptive (pain) responses, and the rapid precipitation of plasma proteins [3]. Therefore, controlled alkaline titration to a physiological pH (7.2 – 7.4) prior to injection is a strict, non-negotiable requirement.

Quantitative Formulation Parameters

The following table summarizes the critical physicochemical parameters and the mechanistic rationale behind the selected formulation components.

ParameterValueMechanistic Rationale
Molecular Weight 201.12 g/mol Essential for accurate molarity and precise in vivo dosing calculations.
Target pH Range 7.2 – 7.4Aligns with physiological blood/tissue pH to prevent necrosis and pain.
Primary Vehicle 0.9% NaCl (Saline) or 1x PBSMaintains isotonicity to prevent cellular osmotic shock upon injection.
Titrant 0.1 N to 1.0 N NaOHNeutralizes dissociated HCl without causing excessive volume expansion.
Sterile Filter 0.22 µm PES (Polyethersulfone)Provides high flow rates with minimal non-specific drug/protein binding.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. Each step includes a mechanistic checkpoint to ensure the physical and chemical stability of the active pharmaceutical ingredient (API) is maintained in accordance with [2].

Phase 1: Volumetric Anticipation (The "80% Rule")
  • Calculate Dose: Determine the total required mass of 1-Thiazol-4-YL-ethylamine 2HCl based on your target animal cohort and dosing paradigm (e.g., mg/kg).

  • Weighing: Aseptically weigh the API into a sterile, endotoxin-free glass vial.

  • Initial Dissolution: Add 80% of the final target volume of sterile 0.9% Saline or 1x PBS.

    • Causality: Why only 80%? The subsequent addition of NaOH during pH adjustment will inevitably increase the total volume. If you begin at 100% volume, the titrant will dilute your final formulation below the intended target concentration.

  • Agitation: Vortex or sonicate for 1–2 minutes until the powder is completely dissolved. The solution will be clear but highly acidic.

Phase 2: Controlled Alkaline Titration
  • Baseline Measurement: Insert a calibrated micro-pH probe into the solution to establish the baseline acidic pH.

  • Titration: While gently vortexing or stirring, add 0.1 N NaOH dropwise.

    • Causality: Rapid addition of highly concentrated base (e.g., 5 N NaOH) creates localized high-pH microenvironments in the solvent. This can cause the amine to transiently deprotonate into its insoluble free base form, leading to irreversible precipitation ("crashing out"). Slow, dropwise titration prevents this.

  • Equilibration: Continue titrating until the pH stabilizes strictly between 7.2 and 7.4 .

Phase 3: Isotonic Adjustment and Sterilization
  • Volume Adjustment (QS): Once the target pH is locked, add the primary vehicle (0.9% Saline) to reach the 100% final target volume (Quantum Satis).

  • Sterile Filtration: Draw the neutralized solution into a sterile syringe and pass it through a 0.22 µm PES syringe filter into a final sterile dosing vial.

    • Causality: PES (Polyethersulfone) membranes are explicitly chosen over Nylon or PTFE due to their exceptionally low binding affinity for small molecule amines, ensuring 100% of your calculated dose reaches the vial.

Workflow Visualization

G Start Weigh 1-Thiazol-4-YL-ethylamine 2HCl Solvent Add 0.9% Saline or 1x PBS (80% of final volume) Start->Solvent Dissolve Vortex / Sonicate until clear (Highly Acidic Solution) Solvent->Dissolve CheckPH Measure pH Dissolve->CheckPH AdjustPH Titrate with 0.1N NaOH Target pH: 7.2 - 7.4 CheckPH->AdjustPH pH < 4.0 Volume QS to Final Volume with Vehicle CheckPH->Volume pH 7.2-7.4 AdjustPH->CheckPH Iterative Adjustment Filter Sterile Filtration (0.22 µm PES) Volume->Filter End Ready for In Vivo Injection (Store at 2-8°C) Filter->End

Caption: Workflow for the in vivo formulation of 1-Thiazol-4-YL-ethylamine 2HCl.

Quality Control & Self-Validation

To ensure the trustworthiness of the formulated batch, perform the following self-validating checks before proceeding to animal administration:

  • Visual Inspection Check: Hold the final vial against both a stark white and a stark black background. The solution must be 100% optically clear. Any opalescence or micro-particulates indicates that the free base has precipitated during titration. If observed, the batch must be discarded.

  • Post-Filtration Recovery Check: To guarantee that no active compound was lost to the filter membrane or transient precipitation, take a 10 µL aliquot of the final filtrate, dilute it, and measure the absorbance via UV-Vis spectrophotometry (targeting the thiazole absorbance maximum, typically ~240-260 nm). Compare this against a pre-filtration standard curve to confirm >95% dose recovery.

References

  • Title: 1-(1,3-thiazol-4-yl)ethanamine;dihydrochloride (PubChem Compound Summary for CID 53407246) Source: National Center for Biotechnology Information (NCBI) URL: [Link][1]

Sources

Application

Application of 1-Thiazol-4-YL-ethylamine as a Histamine Analogue: A Technical Guide for Researchers

Introduction: Unveiling the Potential of 1-Thiazol-4-YL-ethylamine in Histaminergic Research Histamine, a fundamental biogenic amine, orchestrates a wide array of physiological and pathological processes through its inte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of 1-Thiazol-4-YL-ethylamine in Histaminergic Research

Histamine, a fundamental biogenic amine, orchestrates a wide array of physiological and pathological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2][3] The development of selective ligands for these receptors has been instrumental in both elucidating the complex roles of histamine in the body and creating therapeutic agents for conditions ranging from allergies to gastric ulcers.[4][5]

1-Thiazol-4-YL-ethylamine is a structural analogue of histamine, featuring an ethylamine side chain attached to a thiazole ring instead of histamine's imidazole ring.[6][7] This structural similarity presents it as a compelling candidate for interacting with histamine receptors. Its derivatives have been investigated for their potential as H1-antihistamines and for their activity at H3 receptors.[8][9][10] This application note provides a comprehensive guide for researchers and drug development professionals on how to characterize the activity of 1-Thiazol-4-YL-ethylamine as a histamine analogue. We will delve into the theoretical underpinnings of histamine receptor signaling and provide detailed, field-proven protocols for in vitro characterization.

The Landscape of Histamine Receptor Signaling

A thorough understanding of histamine receptor signaling is paramount for designing and interpreting experiments with potential analogues like 1-Thiazol-4-YL-ethylamine. Each receptor subtype is coupled to a specific class of G proteins, initiating distinct intracellular cascades.[1][2][11][12]

  • H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, H1R activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[11][12] This pathway is central to allergic and inflammatory responses.[1][2]

  • H2 Receptor (H2R): Coupled to Gs proteins, H2R activation stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[11][12] This pathway is famously involved in the regulation of gastric acid secretion.[1][2]

  • H3 Receptor (H3R): This receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[12][13] Predominantly found in the central nervous system, H3Rs act as presynaptic autoreceptors and heteroreceptors, modulating the release of histamine and other neurotransmitters.[1][2][13]

  • H4 Receptor (H4R): Similar to H3R, the H4R is coupled to Gi/o proteins and its activation also leads to the inhibition of adenylyl cyclase.[11] The H4R is primarily expressed on immune cells and plays a crucial role in chemotaxis and inflammatory responses.[1][3]

The following diagram illustrates the primary signaling pathways for each histamine receptor subtype.

Histamine_Signaling_Pathways cluster_membrane Cell Membrane cluster_gproteins cluster_effectors H1R H1R Gq11 Gq/11 H1R->Gq11 Activates H2R H2R Gs Gs H2R->Gs Activates H3R H3R Gio Gi/o H3R->Gio Activates H4R H4R H4R->Gio Activates PLC PLC Gq11->PLC Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates AC_inhib Adenylyl Cyclase Gio->AC_inhib Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP_inc ↑ cAMP AC_stim->cAMP_inc Produces cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Reduces Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 Leads to Calcium_Flux_Workflow A Seed H1R-expressing cells in 96-well plate B Culture overnight A->B C Load cells with calcium-sensitive dye B->C D Incubate at 37°C C->D E Place plate in FLIPR D->E F_agonist Add varying concentrations of 1-Thiazol-4-YL-ethylamine E->F_agonist Agonist Mode F_antagonist Pre-incubate with test compound, then add Histamine (EC80) E->F_antagonist Antagonist Mode G Measure fluorescence in real-time F_agonist->G F_antagonist->G H Analyze data: Determine EC50 or IC50 G->H

Caption: Workflow for the H1R Calcium Mobilization Assay.

Protocol 3: Functional Assay - cAMP Accumulation/Inhibition for H2R, H3R, and H4R Activity

This assay measures changes in intracellular cAMP levels to determine the functional activity of 1-Thiazol-4-YL-ethylamine at Gs-coupled (H2R) and Gi/o-coupled (H3R, H4R) receptors.

Objective: To determine if 1-Thiazol-4-YL-ethylamine acts as an agonist, inverse agonist, or antagonist at H2R, H3R, and H4R and to quantify its potency.

Principle:

  • For H2R (Gs-coupled): Agonist stimulation increases cAMP levels. [12][14]* For H3R/H4R (Gi/o-coupled): Agonist stimulation inhibits the forskolin-stimulated production of cAMP, thus decreasing cAMP levels. [12][13][15]Inverse agonists will increase cAMP levels by blocking the constitutive activity of the receptor. [13] Materials:

  • HEK293 or CHO cells stably expressing the human histamine receptor of interest (H2R, H3R, or H4R).

  • cAMP assay kit (e.g., HTRF, ELISA, LANCE). [16]* Forskolin (an adenylyl cyclase activator, used for Gi/o-coupled receptor assays).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Plating and Pre-incubation: Seed the respective receptor-expressing cells in a 96-well plate. On the day of the assay, pre-incubate the cells with a PDE inhibitor for 15-30 minutes.

  • Compound Addition:

    • H2R (Gs) Agonist Mode: Add varying concentrations of 1-Thiazol-4-YL-ethylamine and incubate for 30 minutes at 37°C.

    • H2R (Gs) Antagonist Mode: Pre-incubate with varying concentrations of 1-Thiazol-4-YL-ethylamine, then stimulate with a known H2R agonist at its EC80 concentration.

    • H3R/H4R (Gi) Agonist Mode: Add varying concentrations of 1-Thiazol-4-YL-ethylamine, followed by the addition of forskolin (to stimulate cAMP production). Incubate for 30 minutes at 37°C.

    • H3R/H4R (Gi) Antagonist Mode: Pre-incubate with varying concentrations of 1-Thiazol-4-YL-ethylamine, then add a known H3R/H4R agonist at its EC80 concentration, followed by forskolin.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit. [13][16]4. Data Analysis: Plot the measured cAMP levels against the log concentration of 1-Thiazol-4-YL-ethylamine. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

ReceptorG-ProteinAssay Principle
H2R GsMeasure direct cAMP accumulation.
H3R Gi/oMeasure inhibition of forskolin-stimulated cAMP.
H4R Gi/oMeasure inhibition of forskolin-stimulated cAMP.

Table 2: Principles of cAMP Functional Assays for Histamine Receptors.

Data Interpretation and Further Steps

The results from these assays will provide a comprehensive pharmacological profile of 1-Thiazol-4-YL-ethylamine. A low Ki value in the binding assay indicates high affinity for a particular receptor. The functional assays will reveal the nature of its activity (agonist, antagonist, or inverse agonist) and its potency.

Should 1-Thiazol-4-YL-ethylamine show significant and selective activity at a particular receptor, further studies would be warranted. These could include selectivity profiling against a broader panel of GPCRs, investigation of downstream signaling pathways (e.g., MAPK activation for H3R/H4R), and evaluation in in vivo models of allergy, inflammation, or neurological function. [11][17][18][19]

Conclusion

1-Thiazol-4-YL-ethylamine represents a valuable tool for exploring the chemical space around the histamine pharmacophore. The protocols detailed in this guide provide a robust framework for its characterization as a histamine analogue. By systematically evaluating its binding affinity and functional activity at all four histamine receptor subtypes, researchers can uncover novel insights into histamine receptor pharmacology and potentially identify new lead compounds for drug discovery.

References

  • Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • Histamine Receptors: Gatekeepers of Immunological and Neurological Responses. (2024, March 15). News-Medical.net. [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]

  • ResearchGate. (n.d.). Schematic overview of the main signaling pathways by which histamine... ResearchGate. [Link]

  • BPS/IUPHAR Guide to PHARMACOLOGY. (n.d.). Histamine receptors. BPS/IUPHAR Guide to PHARMACOLOGY. [Link]

  • Wikipedia. (n.d.). Histamine receptor. Wikipedia. [Link]

  • Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure. [Link]

  • Hoonakker, M. E., et al. (2009). The cAMP assay: A functional in vitro alternative to the in vivo Histamine Sensitization test. Vaccine, 28(5), 1347–1352. [Link]

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  • Agilent. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent. [Link]

  • Hashemi, P., et al. (2021). An In Vivo Definition of Brain Histamine Dynamics Reveals Critical Neuromodulatory Roles for This Elusive Messenger. International Journal of Molecular Sciences, 22(16), 8503. [Link]

  • Eurofins Discovery. (n.d.). H2 Human Histamine GPCR Cell Based Antagonist cAMP LeadHunter Assay - US. Eurofins Discovery. [Link]

  • Eurofins Discovery. (n.d.). H3 Human Histamine GPCR Cell Based PAM cAMP LeadHunter Assay - US. Eurofins Discovery. [Link]

  • MDPI. (2025, May 29). A Murine Model of High Dietary Histamine Intake: Impact on Histamine Contents and Release in Neural and Extraneural Tissues. MDPI. [Link]

  • ResearchGate. (n.d.). ANTIHISTAMINIC ACTIVITY MODELS. ResearchGate. [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2022, May 1). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Walczyński, K., et al. (2004). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazines. Acta poloniae pharmaceutica, 61(4), 277–282. [Link]

  • MDPI. (2012, August 29). In Vivo Histamine Optical Nanosensors. MDPI. [Link]

  • Stoddart, L. A., et al. (2018). Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. Molecular Pharmacology, 94(6), 1275–1286. [Link]

  • LymphoSign Journal. (n.d.). Histamine, histamine receptors, and anti-histamines in the context of allergic responses. LymphoSign Journal. [Link]

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  • ResearchGate. (n.d.). Histamine Receptors and their Ligands: Mechanisms and Applications. ResearchGate. [Link]

  • Leurs, R., et al. (2013). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of medicinal chemistry, 56(21), 8485–8499. [Link]

  • Kennedy, L., & Thurmond, R. L. (2014). New Developments in the Use of Histamine and Histamine Receptors. Current allergy and asthma reports, 14(9), 463. [Link]

  • Walczynski, K., et al. (1999). Histamine H1 receptor ligands Part I. Novel thiazol-4-ylethanamine derivatives: synthesis and in vitro pharmacology. Il Farmaco, 54(8-9), 533–541. [Link]

  • ResearchGate. (n.d.). Histamine Receptors and Antihistamines: From Discovery to Clinical Applications. ResearchGate. [Link]

  • Al-Adiwish, W. M., et al. (2019). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules (Basel, Switzerland), 24(17), 3122. [Link]

  • Marks, R., & Greaves, M. W. (1977). Responses of human skin blood vessels to synthetic histamine analogues. British journal of clinical pharmacology, 4(4), 367–369. [Link]

  • J&K Scientific. (n.d.). 1-Thiazol-4-yl-ethylamine dihydrochloride | 1189878-73-6. J&K Scientific. [Link]

  • SciSpace. (n.d.). Synthesis of Some New 1,3-Thiazolyldiphenyl Amine Derivative and Evaluation of their Antibacterial Effects. SciSpace. [Link]

  • SciELO. (n.d.). Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. SciELO. [Link]

  • Odrowska, A., et al. (2011). A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. Medicinal chemistry (Shariqah (United Arab Emirates)), 7(5), 459–467. [Link]

  • Lim, H. D., et al. (2005). Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives. British journal of pharmacology, 144(6), 788–799. [Link]

  • Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of pharmacology and experimental therapeutics, 314(3), 1310–1321. [Link]

Sources

Method

Application Note &amp; Protocol: Characterizing Histamine H1 Receptor Activation Using the Selective Agonist Thiazole Ethylamine

Abstract The histamine H1 receptor (H1R), a member of the G-protein coupled receptor (GPCR) superfamily, is a pivotal mediator of allergic and inflammatory responses.[1][2] Understanding its activation mechanism is cruci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The histamine H1 receptor (H1R), a member of the G-protein coupled receptor (GPCR) superfamily, is a pivotal mediator of allergic and inflammatory responses.[1][2] Understanding its activation mechanism is crucial for the development of novel therapeutics. This document provides a comprehensive guide for researchers to design and execute robust in-vitro experiments to characterize H1 receptor activation using 2-(2-thiazolyl)ethylamine (ThEA), a selective H1R agonist.[3][4] We detail the canonical Gq signaling pathway, provide step-by-step protocols for a primary calcium flux assay and a secondary cAMP assay for specificity testing, and offer guidance on data analysis and interpretation. The methodologies described herein are designed to ensure scientific rigor and reproducibility for professionals in academic research and drug development.

Part 1: Scientific Background - The H1 Receptor Signaling Cascade

The H1 receptor is primarily coupled to the Gq/11 family of heterotrimeric G-proteins.[1][5][6] The binding of an agonist like histamine or thiazole ethylamine induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the Gαq subunit.[6] This activation leads to the dissociation of the Gαq-GTP monomer from the Gβγ dimer.[6]

The activated Gαq-GTP then stimulates the membrane-bound enzyme Phospholipase C (PLC).[6][7][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: Inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[6][7][9][10]

  • IP3 Pathway: Being water-soluble, IP3 diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels on the membrane of the endoplasmic reticulum (ER).[9][11] This binding triggers the release of stored calcium ions from the ER into the cytosol, leading to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[6][11][12] This calcium surge is the primary signal measured in functional assays for Gq-coupled receptors.

  • DAG Pathway: DAG remains in the plasma membrane where, along with the elevated Ca2+, it activates Protein Kinase C (PKC).[8][9][10] PKC, in turn, phosphorylates a multitude of downstream targets, leading to various cellular responses, including the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory genes.[6][10]

Some H1R constitutive activity has also been reported, meaning the receptor can signal in an agonist-independent manner, a factor that can be relevant when studying inverse agonists.[13][14][15][16]

H1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum H1R H1 Receptor Gq Gq Protein (α, β, γ) H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_ion Ca²⁺ Ca_ion->PKC Co-activates Response Cellular Response (e.g., NF-κB activation) PKC->Response Phosphorylates ER_Ca Stored Ca²⁺ IP3R->ER_Ca Opens Channel ER_Ca->Ca_ion Release Agonist Thiazole Ethylamine Agonist->H1R Binds Calcium_Flux_Workflow cluster_day1 Day 1: Preparation cluster_day2 Day 2: Assay cluster_loading Dye Loading cluster_reading Plate Reader Measurement A1 Culture hH1R Cells (to 80-90% confluency) A2 Harvest & Count Cells A1->A2 A3 Seed Cells into Assay Plate A2->A3 A4 Incubate Overnight A3->A4 C1 Aspirate Media A4->C1 B1 Prepare Compound Plate (Agonist Dilutions) D2 Inject Compound B1->D2 C2 Add Calcium Dye Solution C1->C2 C3 Incubate (e.g., 60 min, 37°C) C2->C3 D1 Read Baseline Fluorescence (10-20s) C3->D1 D1->D2 D3 Read Post-Injection Signal (60-120s) D2->D3

Caption: Experimental Workflow for the Calcium Flux Assay.

Part 4: Secondary Protocol - cAMP Assay for Gs/Gi Coupling

This protocol provides a general workflow for a competitive immunoassay-based cAMP kit (e.g., HTRF, Lance, or GloSensor™). [17][18][19]Always refer to the specific manufacturer's protocol.

Rationale: To test for Gi coupling, cells are first stimulated with an agent like forskolin to raise basal cAMP levels. A Gi-coupled agonist will then cause a measurable decrease in this signal. To test for Gs coupling, the agonist is added directly to the cells, and any increase in cAMP is measured.

Step-by-Step Methodology
  • Cell Seeding: Seed hH1R-expressing cells in a suitable microplate (usually white, opaque for luminescence/HTRF) as described in section 3.2. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of thiazole ethylamine. Include a Gs-agonist (e.g., Isoproterenol) and a Gi-agonist (e.g., UK 14,304, if a suitable Gi-coupled receptor is present) as controls.

  • Agonist Stimulation:

    • For Gi pathway: Pre-treat cells with forskolin (at its EC80 concentration) before or concurrently with adding the thiazole ethylamine dilutions.

    • For Gs pathway: Add the thiazole ethylamine dilutions directly to the cells.

  • Incubation: Incubate for the time recommended by the manufacturer (e.g., 30 minutes at room temperature) to allow for cAMP modulation.

  • Cell Lysis & Detection:

    • Add the cell lysis buffer provided in the kit.

    • Add the detection reagents (e.g., donor/acceptor antibodies for HTRF, or luciferase substrate for bioluminescent assays). [17][18] * Incubate for the specified time (e.g., 60 minutes).

  • Signal Reading: Read the plate on a compatible microplate reader (e.g., HTRF-capable or luminometer).

Part 5: Data Analysis & Interpretation

1. Calcium Flux Data:

  • The primary data is the change in Relative Fluorescence Units (RFU) over time.

  • Calculate the response by subtracting the baseline fluorescence from the peak fluorescence (Peak - Baseline).

  • Normalize the data: Set the buffer-only wells to 0% activity and the maximal histamine response to 100% activity.

  • Plot the normalized response against the log concentration of thiazole ethylamine.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).

2. cAMP Data:

  • Analyze the data according to the kit manufacturer's instructions.

  • For thiazole ethylamine, you would expect to see no significant change in cAMP levels in either the Gs or Gi assay formats. The dose-response curve should be flat.

3. Expected Results Summary

AssayParameterExpected Outcome for Thiazole EthylamineRationale
Calcium Flux EC₅₀Potent, typically in the nM to low µM range.Activates the Gq pathway, causing Ca²⁺ release.
EmaxSimilar to or slightly lower than histamine.Full or partial agonist activity at the H1 receptor.
cAMP (Gs mode) ResponseNo significant increase in cAMP.H1R does not typically couple to Gs proteins.
cAMP (Gi mode) ResponseNo significant decrease in forskolin-stimulated cAMP.H1R does not typically couple to Gi proteins.

Part 6: Safety & Handling of Thiazole Ethylamine

Thiazole and its derivatives require careful handling. While a specific SDS for 2-(2-thiazolyl)ethylamine should be consulted, general precautions for this chemical class apply.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation. [20][21][22]Thiazole itself is a flammable liquid. [21][23]* Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.

  • Handling: Handle in a chemical fume hood to avoid inhalation of vapors or dust. Avoid contact with skin and eyes. [23]Keep away from heat and open flames. [21]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [23]* Disposal: Dispose of waste according to local, state, and federal regulations.

Part 7: References

  • Bakker, R. A., et al. (2000). Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists. European Journal of Pharmacology. Available at: [Link]

  • Wikipedia. Histamine H1 receptor. Available at: [Link]

  • Ito, C., et al. (2019). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. PMC. Available at: [Link]

  • An, S., & Tolliday, N. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Available at: [Link]

  • GeeksforGeeks. (2022). IP3 and DAG Signaling Pathway. Available at: [Link]

  • Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Available at: [Link]

  • Eurofins Discovery. H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay. Available at: [Link]

  • Pixorize. H1 (Histamine) Receptors Mnemonic for USMLE. Available at: [Link]

  • Cytion. HEK Cell-Based High-Throughput GPCR Screening Platforms. Available at: [Link]

  • ResearchGate. (2018). Proven signal transduction pathways for the histamine H1 receptor in principle. Available at: [Link]

  • Innoprot. Histamine H1 Receptor Assay. Available at: [Link]

  • Leurs, R., et al. (2001). Constitutive activity of the histamine H(1) receptor. Trends in Pharmacological Sciences. Available at: [Link]

  • Pixorize. Gq Signaling Pathway Mnemonic for USMLE. Available at: [Link]

  • Thathiah, A., & De Strooper, B. (2017). cAMP assays in GPCR drug discovery. Methods in Molecular Biology. Available at: [Link]

  • YouTube. (2023). Gq signaling pathway | IP3 DAG pathway | 1 min cell bio. Available at: [Link]

  • Cytion. HEK Cell-Based High-Throughput GPCR Screening Platforms. Available at: [Link]

  • Small Molecule Pathway Database (SMPDB). (2017). Histamine H1 Receptor Activation. Available at: [Link]

  • Mody, S. P., et al. (2004). Characterization of CHO cells stably expressing a G alpha 16/z chimera for high throughput screening of GPCRs. Assay and Drug Development Technologies. Available at: [Link]

  • bioRxiv. (2021). The constitutive activity of the histamine H1 receptor interaction with the NMDA receptor: consequences in epilepsy. Available at: [Link]

  • Eurofins DiscoverX. GPCR cAMP Product Solutions. Available at: [Link]

  • Patsnap Synapse. (2024). What are H1 receptor agonists and how do they work?. Available at: [Link]

  • YouTube. (2019). IP3 DAG Pathway( Gq signalling). Available at: [Link]

  • bioRxiv. (2023). The Constitutive Activity of The Histamine H1 Receptor Interactions With The NMDA Receptor : Consequences In Epilepsy. Available at: [Link]

  • Monti, J. M., et al. (1986). Effects of H1- and H2-histamine receptor agonists and antagonists on sleep and wakefulness in the rat. Journal of Neural Transmission. Available at: [Link]

  • Levi, R., et al. (1975). Selective impairment of atrioventricular conduction by 2-(2-pyridyl)-ethylamine and 2-(2-thiazolyl)-ethylamine, two histamine H1-receptor agonists. European Journal of Pharmacology. Available at: [Link]

  • Bio-protocol. (2023). GPCR deorphanization assay in HEK-293 cells. Available at: [Link]

  • PMC. (2013). Histamine receptor signaling in energy homeostasis. Available at: [Link]

  • PMC. (2008). Selective Regulation of H1 Histamine Receptor Signaling by G Protein-Coupled Receptor Kinase 2 in Uterine Smooth Muscle Cells. Available at: [Link]

  • PMC. (2011). Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis. Available at: [Link]

  • ResearchGate. (2004). Characterization of CHO Cells Stably Expressing a Gα 16/z Chimera for High Throughput Screening of GPCRs. Available at: [Link]

  • PMC. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. Available at: [Link]

  • ResearchGate. (2003). Specificity of histamine-stimulated calcium flux in HEK293 cells. Available at: [Link]

  • VU Research Portal. (1999). Histamine H1 receptor ligands Part I. Novel thiazol-4-ylethanamine derivatives: synthesis and in vitro pharmacology. Available at: [Link]

  • ResearchGate. List of G-protein-coupled receptors (GPCRs) targeted into the ScreenFLEX-GR1 master cell line. Available at: [Link]

  • Metasci. Safety Data Sheet Thiazole. Available at: [Link]

  • PubMed. (2009). Rapid establishment of G-protein-coupled receptor-expressing cell lines by site-specific integration. Available at: [Link]

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  • PubMed. (1993). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Available at: [Link]

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Application

Introduction: The Thiazole Moiety as a Cornerstone in Modern Synthesis

An Application Guide for the Strategic Use of 1-Thiazol-4-YL-ethylamine in Synthetic Chemistry The thiazole ring is a privileged heterocyclic scaffold that features prominently in a multitude of pharmacologically signifi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Strategic Use of 1-Thiazol-4-YL-ethylamine in Synthetic Chemistry

The thiazole ring is a privileged heterocyclic scaffold that features prominently in a multitude of pharmacologically significant molecules, including sulfathiazole (an antimicrobial), ritonavir (an antiretroviral), and tiazofurin (an anticancer agent).[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an invaluable component in drug design.[1][3] 1-Thiazol-4-YL-ethylamine emerges as a critical reagent for synthetic chemists, providing a direct and efficient route to incorporate this valuable pharmacophore into target molecules. This primary amine is a versatile building block, primarily utilized in the construction of amides, sulfonamides, and other key linkages central to the development of novel therapeutic agents and functional materials.[4][5]

This document serves as a comprehensive guide for researchers, outlining the strategic applications of 1-Thiazol-4-YL-ethylamine, with a focus on robust protocols for amide bond formation and the critical considerations for managing its stereochemistry.

Core Application: A Versatile Amine for Complex Molecule Synthesis

1-Thiazol-4-YL-ethylamine is principally employed as a nucleophilic building block. Its primary amine functionality is the reactive handle through which the thiazole moiety is introduced. Its applications span several research domains:

  • Pharmaceutical Development: It is a key intermediate in the synthesis of drugs targeting neurological disorders and in the development of novel anti-inflammatory agents.[5][6]

  • Biochemical Research: The reagent is used to create molecular probes and ligands for studying enzyme interactions and receptor binding.[4][5]

  • Agrochemicals and Materials Science: It has potential applications in creating advanced crop protection products and can be incorporated into polymers to enhance material performance.[4][5]

The most prevalent transformation involving this reagent is the formation of an amide bond, a reaction that is arguably the most frequently used in medicinal chemistry.[7]

Application Note I: Mastering Amide Bond Formation

The construction of an amide linkage between 1-Thiazol-4-YL-ethylamine and a carboxylic acid is a cornerstone of its application. The process is not a simple condensation; it requires the "activation" of the carboxylic acid to overcome the poor leaving group nature of the hydroxide ion.

Causality of Experimental Design: Choosing Your Coupling System

The selection of a coupling reagent system is critical and is dictated by the substrate's complexity, steric hindrance, and susceptibility to racemization.

  • Carbodiimides (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their affordability and efficacy. The mechanism involves the formation of a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearranging into a stable N-acylurea byproduct and can lead to racemization of chiral carboxylic acids.

  • The Role of Additives (HOBt, HOAt): To mitigate these side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic trap for the O-acylisourea, converting it into an active ester. This HOBt-ester is more stable than the O-acylisourea but highly reactive towards the amine, leading to higher yields and significantly suppressed racemization.

  • Aminium/Uronium Salts (HATU, HBTU): For challenging couplings, such as with sterically hindered substrates or less nucleophilic amines, more potent reagents are required. HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) is a gold standard.[8] It is based on the superior nucleophilicity and leaving group ability of HOAt. These reagents are highly efficient, leading to rapid reaction times and excellent yields, though their cost is higher.[8][9]

  • Base Selection (DIPEA, Et₃N): A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is required to neutralize the acid formed during the reaction and to ensure the amine reagent is in its free, nucleophilic state.

Visualizing the Amide Coupling Workflow

The following diagram illustrates the general process for synthesizing a target amide using 1-Thiazol-4-YL-ethylamine, starting from the selection of reagents.

G cluster_0 Reagent Selection cluster_1 Reaction cluster_2 Workup & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Carboxylic Acid Activation (Formation of Active Ester) Carboxylic_Acid->Activation Thiazole_Amine 1-Thiazol-4-YL-ethylamine Coupling Nucleophilic Attack by Amine Thiazole_Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activation Additive Additive (e.g., HOBt) Additive->Activation Base Base (e.g., DIPEA) Base->Coupling Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product Final Amide Product Purification->Product

Caption: General workflow for amide synthesis.

Protocol I: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol describes a reliable and widely applicable method for coupling a generic carboxylic acid with 1-Thiazol-4-YL-ethylamine.

Materials:

  • 1-Thiazol-4-YL-ethylamine (or its HCl salt)

  • Carboxylic Acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aq. NaHCO₃, 1M aq. HCl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica Gel for chromatography

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and 1-Thiazol-4-YL-ethylamine (1.1 eq). Note: If using the hydrochloride salt of the amine, an additional equivalent of DIPEA (for a total of 2.2 eq) is required.

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction and minimize side reactions.

  • Reagent Addition: Add DIPEA (1.2 eq) to the stirred solution, followed by the slow, portion-wise addition of EDC (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Quenching & Extraction: Dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradient) to afford the pure amide product.

ParameterStoichiometry (eq.)Rationale
Carboxylic Acid1.0Limiting reagent
1-Thiazol-4-YL-ethylamine1.1Slight excess to ensure full conversion of the acid
EDC1.2Excess to drive the activation step to completion
HOBt1.2Excess to efficiently trap the O-acylisourea intermediate
DIPEA1.2 - 2.2Neutralizes acids and ensures the amine is in its free base form

Application Note II: The Criticality of Chirality

1-Thiazol-4-YL-ethylamine possesses a stereocenter at the carbon atom adjacent to the amino group. In drug development, a single enantiomer is almost always required, as different enantiomers can have vastly different pharmacological activities or toxicities. Therefore, starting with an enantiomerically pure amine is often necessary. If only the racemic mixture is available, a chiral resolution step is a mandatory prerequisite.

Trustworthiness of Protocol: Diastereomeric Salt Crystallization

The most common and field-proven method for resolving a racemic amine is through the formation of diastereomeric salts using a chiral acid.[10] This technique leverages the principle that diastereomers have different physical properties, including solubility.[10]

The Process:

  • The racemic amine is treated with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid).[11]

  • This reaction forms a pair of diastereomeric salts: (R-amine)-(S-acid) and (S-amine)-(S-acid).

  • By carefully selecting the solvent system, one diastereomeric salt will be significantly less soluble and will preferentially crystallize out of solution.

  • The crystallized salt is isolated by filtration, now enriched in one enantiomer.

  • The pure, enantiomerically enriched amine is then liberated from the salt by treatment with a base.

This process is self-validating. The enantiomeric excess (e.e.) of the resolved amine must be confirmed analytically, typically using Chiral High-Performance Liquid Chromatography (HPLC).

Protocol II: Chiral Resolution of (±)-1-Thiazol-4-YL-ethylamine

This protocol provides a general workflow for the resolution of the racemic amine. Note: The optimal chiral acid and solvent system must be determined empirically through screening.

Materials:

  • Racemic (±)-1-Thiazol-4-YL-ethylamine

  • Chiral resolving agent (e.g., Dibenzoyl-D-tartaric acid) (0.5 eq)

  • Solvent (e.g., Ethanol, Methanol, Isopropanol, or mixtures with water)

  • 2M aq. NaOH

  • Dichloromethane (DCM) or other suitable extraction solvent

Step-by-Step Methodology:

  • Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., hot Ethanol). In a separate flask, dissolve the chiral resolving agent (0.5 eq) in the same solvent, heating if necessary.

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Enrichment Analysis (Optional but Recommended): A small sample of the salt can be treated with base and extracted to liberate the amine for analysis of enantiomeric excess by Chiral HPLC. If enrichment is insufficient, recrystallization of the salt may be necessary.

  • Liberation of Free Amine: Suspend the diastereomeric salt in a biphasic mixture of DCM and water. Add 2M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 11) and all solids have dissolved.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the enantiomerically enriched 1-Thiazol-4-YL-ethylamine.

Visualizing the Resolution and Synthesis Pathway

This diagram outlines the complete logical flow from a racemic starting material to a final, enantiopure amide product.

G racemic_amine Racemic (±)-1-Thiazol-4-YL-ethylamine salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation chiral_acid Chiral Resolving Agent (e.g., DBTA) chiral_acid->salt_formation crystallization Fractional Crystallization salt_formation->crystallization diastereomeric_salt Enriched Diastereomeric Salt (Solid) crystallization->diastereomeric_salt mother_liquor Mother Liquor (Contains other diastereomer) crystallization->mother_liquor liberation Base Treatment (e.g., NaOH) diastereomeric_salt->liberation enantiopure_amine Enantiopure (S)- or (R)-Amine liberation->enantiopure_amine amide_coupling Amide Coupling Protocol (with R-COOH) enantiopure_amine->amide_coupling final_product Enantiopure Final Product amide_coupling->final_product

Caption: From racemate to enantiopure product.

References

  • J&K Scientific. (n.d.). 1-Thiazol-4-yl-ethylamine dihydrochloride | 1189878-73-6.
  • Chem-Impex. (n.d.). 1-Thiazol-4-yl-ethylamine dihydrochloride.
  • Khan, I., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry.
  • ChemScene. (n.d.). 1-(2-Methyl-thiazol-4-yl)-ethylamine.
  • Synblock. (n.d.). 2-(Thiazol-4-YL)ethylamine.
  • Pavan, V., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Singh, V., et al. (2010). Synthesis of Some New 1,3-Thiazolyldiphenyl Amine Derivative and Evaluation of their Antibacterial Effects. Oriental Journal of Chemistry.
  • Wikipedia. (n.d.). Chiral resolution.
  • Al-Ostoot, F.H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • ResearchGate. (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes.
  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives.
  • Gomaa, M.A.M. (2019). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. PMC.
  • Onyx Scientific. (n.d.). Chiral Resolution Screening.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Hilaris. (n.d.). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety.
  • Kocabas, E., & Sirit, A. B. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. Heterocycles.
  • Pattenden, G., et al. (2003). First synthesis of an amythiamicin pyridine cluster. Chemical Communications.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles.
  • de Villiers, K. A., et al. (2020). Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. PMC.
  • Google Patents. (n.d.). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Method

Calculation of molarity for 1-Thiazol-4-YL-ethylamine dihydrochloride solutions

An Application Note on the Accurate Calculation of Molarity for 1-Thiazol-4-YL-ethylamine Dihydrochloride Solutions For Researchers, Scientists, and Drug Development Professionals Introduction 1-Thiazol-4-YL-ethylamine d...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Accurate Calculation of Molarity for 1-Thiazol-4-YL-ethylamine Dihydrochloride Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Thiazol-4-YL-ethylamine dihydrochloride is a pivotal intermediate compound in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its biological activity and utility in biochemical research, such as in studies of enzyme interactions and receptor binding, make it a compound of significant interest.[1][2] The dihydrochloride salt form of this compound enhances its solubility, a crucial property for the preparation of solutions used in a wide array of biological assays and chemical reactions.[2]

The accuracy and reproducibility of experimental results are fundamentally reliant on the precise preparation of solutions. Inaccurate molarity can lead to misleading data, failed experiments, and a significant waste of resources. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate calculation of molarity and the preparation of stable solutions of 1-Thiazol-4-YL-ethylamine dihydrochloride. It emphasizes safe handling practices and provides detailed protocols to ensure the integrity of your research.

Compound Properties and Safe Handling

A thorough understanding of the physicochemical properties of 1-Thiazol-4-YL-ethylamine dihydrochloride is essential for its proper handling and the preparation of accurate solutions.

PropertyValueSource
Molecular Formula C5H8N2S·2HCl
Molecular Weight 201.2 g/mol
Appearance Off-white solid
Storage Conditions 0-8°C, under inert gas
Safe Handling and Storage

1-Thiazol-4-YL-ethylamine dihydrochloride, like many amine salts, may be hygroscopic, meaning it can absorb moisture from the air.[3] This necessitates specific handling and storage procedures to maintain its integrity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound. Work in a well-ventilated area or under a fume hood to avoid inhalation of any dust particles.[4]

  • Handling Hygroscopic Solids: To minimize moisture absorption, handle the solid compound in a dry environment, such as a glove box or a room with controlled humidity, if possible.[3] If such an environment is not available, work quickly and keep the container tightly sealed when not in use.[3]

  • Storage of Solid Compound: Store the solid compound in a tightly sealed container in a refrigerator at 0-8°C.[5] For long-term storage, consider placing the container inside a desiccator to further protect it from moisture.

  • Waste Disposal: Dispose of chemical waste according to your institution's guidelines and local regulations.

Protocol for Molarity Calculation and Stock Solution Preparation

The following protocol provides a step-by-step guide to accurately calculate the required mass of 1-Thiazol-4-YL-ethylamine dihydrochloride for preparing a stock solution of a desired molarity.

Molarity Calculation

The fundamental formula for calculating the mass of a solute needed to prepare a solution of a specific molarity is:

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Worked Example: Preparation of a 10 mM Stock Solution in 10 mL of Solvent

  • Convert Desired Concentration to Molarity (mol/L): 10 mM = 10 / 1000 = 0.01 mol/L

  • Convert Desired Volume to Liters (L): 10 mL = 10 / 1000 = 0.01 L

  • Use the Molecular Weight of 1-Thiazol-4-YL-ethylamine dihydrochloride: Molecular Weight = 201.2 g/mol

  • Calculate the Required Mass: Mass (g) = 0.01 mol/L x 0.01 L x 201.2 g/mol = 0.02012 g

  • Convert Mass to Milligrams (mg) for easier weighing: 0.02012 g x 1000 = 20.12 mg

Therefore, to prepare 10 mL of a 10 mM stock solution, you would need to weigh out 20.12 mg of 1-Thiazol-4-YL-ethylamine dihydrochloride.

Step-by-Step Solution Preparation Protocol
  • Weighing the Compound:

    • Tare a clean, dry weigh boat on an analytical balance.

    • Carefully weigh out the calculated mass of 1-Thiazol-4-YL-ethylamine dihydrochloride. Work efficiently to minimize exposure to atmospheric moisture.[3]

  • Dissolving the Compound:

    • Transfer the weighed solid to an appropriate volumetric flask.

    • Add a portion of the chosen solvent (e.g., about half of the final volume).

    • Gently swirl the flask to dissolve the solid. Sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure all solid has dissolved.

  • Bringing to Final Volume:

    • Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage of the Stock Solution:

    • Transfer the prepared solution to a clearly labeled, airtight container.

    • For short-term storage, it is generally recommended to store solutions at 2-8°C to minimize degradation. For long-term storage, aliquoting and freezing at -20°C or -80°C may be appropriate, though freeze-thaw cycles should be avoided. The stability of thiazole derivatives in solution can vary, so it is best practice to prepare fresh solutions for critical experiments.[6]

Solvent Selection

The choice of solvent is critical for ensuring the compound remains in solution.

  • Aqueous Solutions: As a dihydrochloride salt, 1-Thiazol-4-YL-ethylamine dihydrochloride is expected to have good solubility in water.[2] For most biological applications, sterile, nuclease-free water or a buffered solution (e.g., PBS) is recommended.

  • Organic Stock Solutions: For applications requiring an organic solvent, Dimethyl Sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of thiazole derivatives.[7][8] However, it is important to note that the final concentration of DMSO in an assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[9]

Visual Workflow for Solution Preparation

G cluster_0 Calculation Phase cluster_1 Preparation Phase cluster_2 Storage & Use calc_molarity 1. Define Desired Molarity and Volume calc_mass 2. Calculate Required Mass (Mass = M x V x MW) calc_molarity->calc_mass weigh 3. Weigh Compound Accurately calc_mass->weigh dissolve 4. Dissolve in Appropriate Solvent weigh->dissolve fill 5. Bring to Final Volume dissolve->fill mix 6. Mix Thoroughly fill->mix store 7. Store Appropriately (2-8°C or Frozen) mix->store use 8. Use in Experiment store->use

Sources

Technical Notes & Optimization

Troubleshooting

Resolving hygroscopic issues with dihydrochloride salt compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and practical solutions for the challenges associated with the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and practical solutions for the challenges associated with the hygroscopicity of dihydrochloride salt compounds. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve moisture-related issues in your experiments, ensuring the integrity and stability of your compounds.

Introduction: The Dihydrochloride Salt Dilemma

Dihydrochloride salts are frequently employed in pharmaceutical development to enhance the solubility and bioavailability of basic active pharmaceutical ingredients (APIs).[1] However, this salt form often introduces a significant challenge: hygroscopicity, the propensity of a substance to attract and hold water molecules from the surrounding environment.[2][3] The electronegative chlorine atoms in the salt can act as hydrogen bond acceptors, facilitating interaction with atmospheric moisture.[2] This moisture uptake is not a trivial matter; it can lead to a cascade of physical and chemical instabilities, including:

  • Physical Changes: Deliquescence (dissolving in absorbed water), caking, altered flow properties, and changes in crystal structure (polymorphism).[1]

  • Chemical Degradation: Hydrolysis and other moisture-mediated degradation pathways that can reduce the potency and shelf-life of the API.[4]

  • Manufacturing and Formulation Issues: Difficulties in handling, processing, and formulating a stable final dosage form.[5]

This guide provides a structured approach to understanding, characterizing, and mitigating these hygroscopic challenges.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and experimental issues in a direct Q&A format.

My compound turned into a liquid/slurry after being left on the bench. What happened and what should I do?

This phenomenon is likely deliquescence , an extreme form of hygroscopicity where the compound absorbs enough atmospheric moisture to dissolve. Dihydrochloride salts are particularly susceptible to this.

  • Immediate Action: Transfer the material to a desiccator with a strong drying agent (e.g., phosphorus pentoxide) immediately to try and salvage the compound. Tightly seal the container.

  • Root Cause Analysis: Your compound has a very low critical relative humidity (CRH). This means it starts to absorb significant amounts of moisture at a low ambient humidity.

  • Path Forward:

    • Strict Environmental Control: Handle the compound in a glove box with controlled low humidity (ideally <20% RH).[6][7]

    • Characterize Hygroscopicity: Perform Dynamic Vapor Sorption (DVS) analysis to determine the CRH and the extent of moisture uptake at different humidity levels.[8]

    • Formulation Strategies: Consider formulating the compound into a less hygroscopic form. This could involve co-crystallization or creating a solid dispersion.[9][10]

    • Appropriate Packaging: Use packaging with a high moisture barrier and include desiccants.[5][11]

My powder is clumping and difficult to handle. How can I improve its flow properties?

This is a common issue known as caking , which is a direct result of moisture absorption leading to the formation of liquid bridges between particles that solidify upon drying.

  • Immediate Action: Gently break up the clumps using a spatula. If the powder is intended for formulation, you may need to pass it through a sieve.

  • Root Cause Analysis: The powder has likely been exposed to humidity levels above its CRH, causing surface wetting and particle agglomeration.

  • Path Forward:

    • Environmental Control: As with deliquescence, handling in a low-humidity environment is crucial.[6]

    • Formulation with Excipients: Incorporate glidants (e.g., colloidal silicon dioxide) or non-hygroscopic fillers (e.g., tricalcium phosphate) into your formulation to improve flowability.[5][11]

    • Granulation: Consider a wet or dry granulation process. Wet granulation can produce denser, more uniform granules with better flow properties, but care must be taken with moisture-sensitive compounds.[12][13]

I'm seeing new peaks in my XRPD pattern after storing my compound at accelerated stability conditions (40°C/75% RH). What does this indicate?

The appearance of new peaks in your X-ray Powder Diffraction (XRPD) pattern strongly suggests a phase transformation . This could be due to:

  • Hydrate Formation: The compound may be absorbing water to form a new crystalline hydrate.[14][15]

  • Polymorphic Transformation: The initial crystal form may be converting to a different, more stable polymorph in the presence of moisture.[16]

  • Salt Disproportionation: This is a critical issue where the dihydrochloride salt reverts to its less soluble free base form.[17][18] This is often mediated by moisture and can be influenced by the micro-pH environment created by excipients.[19]

  • Diagnostic Workflow:

    • Confirm Water Content: Use Karl Fischer titration to quantify the water content of the sample and see if it corresponds to a stoichiometric hydrate.[20]

    • Variable Humidity XRPD (VH-XRPD): This technique allows you to monitor changes in the crystal structure as a function of relative humidity, helping to pinpoint the humidity level at which the transformation occurs.[14][16]

    • Assess for Disproportionation: Analyze the sample using techniques like Raman or NMR spectroscopy to detect the presence of the free base.

  • Mitigation Strategies:

    • For Hydrate/Polymorph Issues: Identify and select a more stable polymorphic form for development if one exists.

    • For Disproportionation:

      • pH Control: In formulations, use acidic excipients to maintain a low micro-pH environment that favors the salt form.[19]

      • Solid Dispersions: Dispersing the salt in a polymeric matrix can physically separate it from problematic excipients and limit moisture access.[9]

      • Co-crystals: Forming a co-crystal with a suitable co-former can create a more stable crystalline lattice that is less prone to disproportionation.[2]

Part 2: Characterization and Mitigation Protocols

This section provides detailed methodologies for key experiments and workflows.

Characterizing Hygroscopicity: A Multi-faceted Approach

A thorough understanding of your compound's interaction with moisture is the first step toward resolving hygroscopicity issues.

cluster_0 Initial Assessment cluster_1 Data Interpretation & Further Analysis cluster_2 Risk Assessment & Mitigation Strategy A API Sample B Dynamic Vapor Sorption (DVS) A->B Characterize moisture sorption/desorption C Hygroscopicity Classification & CRH Determination B->C D Karl Fischer Titration (KFT) C->D Quantify water content at critical RH E X-Ray Powder Diffraction (XRPD) C->E Assess phase changes post-DVS F Assess Risk: - Physical Stability - Chemical Stability - Manufacturability D->F E->F G Develop Mitigation Strategy: - Formulation Change - Environmental Control - Packaging F->G

Caption: Workflow for hygroscopicity assessment.

Objective: To determine the moisture sorption and desorption characteristics of the dihydrochloride salt, identify the critical relative humidity (CRH), and classify its hygroscopicity.[8]

Materials & Equipment:

  • Dynamic Vapor Sorption Analyzer

  • Microbalance (integrated into DVS)

  • Dihydrochloride salt sample (5-10 mg)

Procedure:

  • Sample Preparation: Place 5-10 mg of the sample into the DVS sample pan.

  • Drying Step: Equilibrate the sample at 0% relative humidity (RH) until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry mass baseline.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is recorded.

  • Desorption Phase: Decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Post-Analysis: Analyze the sample post-DVS with XRPD to check for any phase changes.[21]

Data Interpretation:

  • Sorption/Desorption Isotherm: Plot the change in mass (%) versus RH. The shape of this curve provides insight into the mechanism of water uptake.[8]

  • Hysteresis: A difference between the sorption and desorption curves (hysteresis) can indicate bulk absorption or changes in the material's structure.

  • Hygroscopicity Classification: Use the mass increase at a specific RH (e.g., 80% RH at 25°C) to classify the material.[3]

Hygroscopicity ClassWeight Increase (% w/w) at 25°C/80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Moderately hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

This classification is based on the European Pharmacopoeia, as cited in several sources.[1][3]

Objective: To accurately quantify the water content of a sample, which is particularly useful for confirming hydrate formation or assessing moisture levels after storage.[20]

Materials & Equipment:

  • Karl Fischer Titrator (volumetric or coulometric)

  • Karl Fischer reagents

  • Anhydrous methanol or appropriate solvent

  • Airtight syringe

Procedure (Volumetric Method):

  • Titrator Preparation: Add the Karl Fischer solvent to the titration vessel and pre-titrate to a stable, dry endpoint to eliminate any residual moisture.

  • Sample Introduction: Accurately weigh the dihydrochloride salt sample and quickly transfer it to the titration vessel. Ensure the vessel is sealed immediately to prevent atmospheric moisture contamination.[22]

  • Titration: Start the titration. The Karl Fischer reagent (containing iodine) is added until all the water in the sample has reacted. The endpoint is detected potentiometrically.[23]

  • Calculation: The instrument software calculates the water content based on the volume of titrant used and its predetermined titer (mg H₂O / mL reagent).[23]

Note: For samples with very low water content (<1%), the coulometric method is preferred for its higher sensitivity.[24]

Mitigation Strategies: From Formulation to Crystal Engineering

If characterization reveals problematic hygroscopicity, the following strategies can be employed.

cluster_0 Formulation Approaches cluster_1 Crystal Engineering A Hygroscopic Dihydrochloride Salt B Co-processing with Excipients A->B Add non-hygroscopic fillers C Wet Granulation A->C Form dense granules E Co-crystallization A->E Alter crystal lattice F Reduced Hygroscopicity & Improved Stability B->F D Film Coating C->D Apply moisture barrier D->F E->F

Caption: Mitigation strategies for hygroscopic salts.

Objective: To produce granules with improved flowability and reduced surface area exposure to moisture.[12][13]

Materials & Equipment:

  • High-shear mixer/granulator or mortar and pestle

  • Drying oven or fluid bed dryer

  • Sieves of appropriate mesh size

  • Binder solution (e.g., PVP in water/ethanol)

  • Dihydrochloride API and selected excipients (e.g., filler, disintegrant)

Procedure:

  • Dry Mixing: Blend the dihydrochloride API and excipients in the mixer for 5-10 minutes to ensure homogeneity.[25]

  • Wet Massing: Slowly add the binder solution to the powder blend while mixing. Continue until a wet mass of appropriate consistency is formed (a small portion should stick together when squeezed by hand).

  • Wet Screening: Pass the wet mass through a coarse sieve (e.g., 8-12 mesh) to form discrete granules.

  • Drying: Dry the granules in an oven at a controlled temperature (e.g., 40-50°C) until the moisture content reaches the target level (as determined by loss on drying or KFT).

  • Dry Screening: Pass the dried granules through a finer sieve (e.g., 16-20 mesh) to achieve a uniform particle size distribution.

  • Final Blending: Add lubricants (e.g., magnesium stearate) and blend for a short period (2-3 minutes).

Objective: To form a new crystalline solid (co-crystal) with a suitable co-former to reduce hygroscopicity by creating a more stable crystal lattice.[2][26]

Materials & Equipment:

  • Small glass vials

  • Vortex mixer

  • Evaporation system (e.g., nitrogen stream, vacuum oven)

  • Selection of co-formers (GRAS-status, e.g., citric acid, succinic acid, nicotinamide)

  • Selection of solvents (e.g., ethanol, methanol, acetone)

Procedure:

  • Stoichiometric Mixing: In a vial, combine the dihydrochloride API and a selected co-former in a defined molar ratio (e.g., 1:1, 1:2, 2:1).

  • Dissolution: Add a small amount of solvent and vortex until both components are fully dissolved. If necessary, gently warm the solution.

  • Evaporation: Allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen. Slow evaporation is key to obtaining quality crystals.

  • Isolation and Analysis: Once the solvent has evaporated, collect the resulting solid material.

  • Characterization: Analyze the solid by XRPD. The formation of a co-crystal is indicated by a unique diffraction pattern that is different from the patterns of the individual starting materials.

  • Hygroscopicity Testing: If a new co-crystal is identified, perform DVS analysis (Protocol 1) to assess if its hygroscopicity is lower than the original dihydrochloride salt.

Part 3: Regulatory and Stability Considerations

All characterization and formulation development must be performed within the context of regulatory expectations. The ICH Q1A(R2) guideline is the primary reference for stability testing of new drug substances and products.[27][28][29]

  • Stability Studies: Your dihydrochloride salt and its formulated product must be subjected to long-term and accelerated stability studies. The conditions are designed to simulate storage in different climatic zones.[30]

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

  • Significance of Humidity: The high humidity conditions in these studies (60-75% RH) are specifically designed to challenge the stability of compounds like hygroscopic dihydrochloride salts. Any significant changes (physical, chemical, or crystallographic) must be investigated.

  • Justification for Specifications: Data from DVS and other characterization studies are crucial for setting appropriate specifications for water content and for justifying the need for protective packaging.[31]

By systematically applying the principles and protocols outlined in this guide, you can effectively diagnose, manage, and resolve the hygroscopic issues associated with dihydrochloride salt compounds, leading to the development of stable and robust pharmaceutical products.

References

  • The Solubility Company. (2024, November 26). Mitigating Salt Disproportionation Risks. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003, February 6). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Kim, Y., Oksanen, D. A., Massefski, J. W., Blake, J. F., Duffy, E. M., & Chrunyk, B. (2018). Assessing the Risk of Salt Disproportionation Using Crystal Structure and Surface Topography Analysis. Molecular Pharmaceutics, 15(11), 5225-5235.
  • Memmert GmbH + Co. KG. (2012, October 12). Stability tests according to ICH Q1A (R2). Retrieved from [Link]

  • Ascendia Pharma. (2025, November 20). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

  • Thakral, N. K., & Kelly, R. C. (2017). Salt disproportionation: A material science perspective. International Journal of Pharmaceutics, 520(1-2), 231-244.
  • Seven Star Pharmaceutical Services. (n.d.). Humidity and Temperature-dependent XRPD. Retrieved from [Link]

  • Dhondale, M. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 80.
  • AMSbio. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • FDAbasics. (2025, October 16). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2003, February). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • Li, S., & Lu, X. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. Retrieved from [Link]

  • SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • Byrn, S. R., & Smith, D. (2012, October 3). Current Applications of X-Ray Powder Diffraction in the Pharmaceutical Industry. American Pharmaceutical Review. Retrieved from [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]

  • Dhondale, M.R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 80.
  • Blagden, N., & de Matas, M. (2018). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. Crystal Growth & Design, 18(9), 5539-5559.
  • TA Instruments. (n.d.). Dynamic Vapor Sorption Characterization of Pharmaceutical Recrystallization. Retrieved from [Link]

  • Zhang, M., et al. (2024). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. Molecules, 29(9), 2184.
  • Quveon. (n.d.). The Basics of Karl Fischer Titration. Retrieved from [Link]

  • Wankhede, S. B., et al. (2016). Review on X-Ray Powder Diffraction Technique. Research Journal of Pharmaceutical Dosage Forms and Technology, 8(2), 113-119.
  • Finetech. (2025, December 28). How To Prevent Sticking and Picking in Pharmaceutical Tablet Compression. Retrieved from [Link]

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Retrieved from [Link]

  • Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link]

  • SlideShare. (2017, October 24). Wet Granulation. Retrieved from [Link]

  • Lim, S. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2045.
  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

  • ResearchGate. (2024, October 25). A review on the wet granulation technique and its modules. Retrieved from [Link]

  • ResearchGate. (2020, June). Formulation Development of Betahistine Dihydrochloride by using Co-processed QuickTab™:a Strategy to Shelf Stable Tablets of Hygroscopic Drug. Retrieved from [Link]

  • University of Padua. (n.d.). HIGH SHEAR WET GRANULATION: PROCESS UNDERSTANDING AND SCALE UP. Retrieved from [Link]

  • Schematic Engineering Industries. (2024, July 12). Comprehensive Guide to Wet Granulation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. Retrieved from [Link]

  • Pharma.Tips. (2025, December 27). Managing Humidity in Compression Areas of Hygroscopic Tablets. Retrieved from [Link]

  • Upperton Pharma Solutions. (n.d.). Hard to Handle API Challenges. Retrieved from [Link]

  • Quadro. (2024, December 10). The Wet Granulation Process Explained. Retrieved from [Link]

  • Pharma Learning In Depth. (2025, April 8). Hygroscopicity in Pharmaceuticals. YouTube. Retrieved from [Link]

  • Nanyang Technological University. (2022, September 22). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

Sources

Optimization

Mechanistic Troubleshooting: Understanding the Causality of Toxicity

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing unexpected cell death when utilizing 1-Thiazol-4-YL-ethylamine (CAS 1344637-19-9...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing unexpected cell death when utilizing 1-Thiazol-4-YL-ethylamine (CAS 1344637-19-9) or its dihydrochloride salt (CAS 1189878-73-6)[1][2].

While this compound is a highly versatile building block for neurological, anti-inflammatory, and anti-cancer therapeutics[2][3], its structural motifs—specifically a primary amine and a thiazole ring—can drive significant off-target cytotoxicity if experimental conditions are not rigorously controlled. This guide provides a self-validating framework to troubleshoot, isolate, and minimize the cytotoxic artifacts associated with this compound in vitro.

To solve cytotoxicity, we must first understand the structural liabilities of the molecule. The toxicity observed in vitro is rarely monolithic; it is often a biphasic response driven by two distinct chemical features:

  • The Primary Amine Liability (Lysosomotropism): Small molecules containing primary amines are highly susceptible to lysosomal trapping. In the acidic environment of the lysosome, the amine becomes protonated, preventing the molecule from diffusing back across the membrane. This leads to lysosomal swelling, vacuolization, and eventual membrane destabilization. Modifying primary amines to higher-order amines (secondary/tertiary) is a proven structural strategy to reduce this innate toxicity[4].

  • The Thiazole Core Liability (Kinase Inhibition): The thiazole ring is a privileged pharmacophore known to interact with various kinase domains (e.g., Aurora kinases, JAK2, EGFR)[5]. Unintended accumulation of thiazole compounds in vitro can lead to potent off-target kinase inhibition, triggering G0/G1 cell cycle arrest and subsequent apoptosis or necrosis[5][6].

G A 1-Thiazol-4-YL-ethylamine B Primary Amine Moiety (Lysosomotropism) A->B C Thiazole Ring (Kinase Binding) A->C D Lysosomal Trapping & Vacuolization B->D E Off-Target Inhibition (e.g., Aurora/JAK2) C->E F Membrane Destabilization D->F G G0/G1 Cell Cycle Arrest E->G H In Vitro Cytotoxicity F->H G->H

Mechanistic pathways of 1-Thiazol-4-YL-ethylamine-induced cytotoxicity in vitro.

Core Troubleshooting FAQs

Q: My MTT assay shows massive cell death at 10 μM, but the cells look morphologically healthy under the microscope. What is happening? A: You are likely observing assay interference, not true cytotoxicity. Thiazole-formulated compounds and certain amines can exhibit non-specific chemical reactivity, interfering with colorimetric redox assays like MTT[7][8]. Background noise from chemical interference can artificially lower the absorbance readout, mimicking cell death[7]. Recommendation: Switch to a label-free detection method (e.g., electrical impedance) or an ATP-based luminescence assay (CellTiter-Glo) which is less prone to redox interference[7].

Q: How do I prevent off-target effects when using this compound as a biochemical probe? A: In vitro potency benchmark standards dictate that cell-based assays should ideally operate at <1-10 μM[8]. Inhibitors or probes effective only at concentrations >10 μM are likely targeting proteins non-specifically[8]. Titrate your compound down to the lowest possible effective concentration and ensure your DMSO vehicle concentration remains below 0.1% v/v to avoid solvent-induced toxicity[7].

Q: The compound is precipitating in my cell culture media, leading to localized toxicity. How can I fix this? A: 1-Thiazol-4-YL-ethylamine has a delicate solubility-lipophilicity balance. While the free base might struggle in aqueous media, utilizing the dihydrochloride salt form (CAS 1189878-73-6) significantly improves aqueous solubility[2][3][8]. Ensure your compound is fully dissolved in DMSO before dropwise addition to pre-warmed culture media.

Step-by-Step Methodologies

To ensure scientific integrity, your experimental setup must be a self-validating system. Below is a rigorously designed protocol for assessing the true viability of cells treated with 1-Thiazol-4-YL-ethylamine.

Protocol: Orthogonal Viability Assessment with Interference Subtraction

Objective: Accurately measure IC50 while eliminating redox interference and solvent toxicity.

  • Cell Seeding: Seed your target cells (e.g., HeLa or SH-SY5Y) in a 96-well plate at an optimized density (e.g., 10,000 cells/well) in 100 μL of complete media[9]. Leave column 12 blank (media only) for background subtraction. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of 1-Thiazol-4-YL-ethylamine dihydrochloride in 100% molecular-grade DMSO.

  • Serial Dilution: Create a working stock series in culture media. Critical Step: Ensure the final DMSO concentration in all wells, including the vehicle control, is exactly 0.1% v/v[7]. Target a final compound concentration range of 0.1 μM to 10 μM[8].

  • Cell-Free Controls (Self-Validation): In a separate 96-well plate containing only media (no cells), add the exact same compound concentration gradient. This validates whether the compound itself reacts with the assay reagent[7].

  • Incubation: Aspirate old media from the cell plate and carefully add the compound-laced media. Incubate for 24-48 hours.

  • Wash Step: Carefully aspirate the media and wash once with PBS to remove extracellular compound before adding the viability reagent. This prevents the thiazole amine from reacting directly with the readout dye.

  • Readout: Add the viability reagent (preferably an ATP-luminescence reagent). Incubate as per manufacturer guidelines and read the plate.

  • Data Normalization: Subtract the luminescence of the "Cell-Free Controls" from your "Cell Plate" readings before calculating the IC50[7].

Workflow S1 1. Seed Cells (Optimize Density) S2 2. Compound Prep (Use Salt Form) S1->S2 S3 3. Cell-Free Control (Validate Interference) S2->S3 S4 4. Wash Step (Remove Artifacts) S3->S4 S5 5. Readout & Normalize (Subtract Background) S4->S5

Step-by-step workflow for assessing viability while minimizing assay interference.

Quantitative Data Presentation

The following table summarizes key benchmarks and mitigation strategies when working with thiazole amines in vitro to ensure robust, reproducible data.

ParameterBenchmark / ObservationCausality & Mitigation Strategy
In Vitro Potency Limit < 1 - 10 μMConcentrations >10 μM trigger off-target kinase binding (e.g., Aurora/JAK2)[5][8]. Titrate to the lowest effective dose.
DMSO Vehicle Limit ≤ 0.1% v/vHigher concentrations cause solvent-induced toxicity and membrane permeabilization[7].
Cell Cycle Impact G0/G1 ArrestThiazole amines can induce G0/G1 arrest and subsequent apoptosis[6]. Monitor via flow cytometry.
Aqueous Solubility Poor (Free Base)Use the dihydrochloride salt form to prevent compound aggregation and localized toxicity[2][3][8].
Assay Interference False Positives in MTTRedox reactivity of the thiazole/amine core[7]. Use ATP-based or label-free detection[7].

References

  • Modification of primary amines to higher order amines reduces in vivo hematological and immunotoxicity of cationic nanocarriers through TLR4 and complement pathways. Biomaterials (PubMed). 4

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. NIH. 5

  • Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. MDPI. 6

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. 7

  • (S)-1-(thiazol-4-yl)ethan-1-amine. ChemScene. 1

  • 1-Thiazol-4-yl-ethylamine dihydrochloride. J&K Scientific. 2

  • Small Molecule Inhibitors Selection Guide. Cayman Chemical. 8

  • Lecture 18: In vitro Cytotoxicity Analysis. YouTube (Educational). 9

  • 1-Thiazol-4-yl-ethylamine dihydrochloride. Chem-Impex. 3

Sources

Troubleshooting

Technical Support Center: Optimizing Thiazole Ethylamine Receptor Binding

Welcome to the Technical Support Center for thiazole ethylamine derivative binding assays. 2-Thiazolylethylamine (2-TEA) is a highly selective, non-imidazole histamine H1 receptor (H1R) agonist widely utilized in neuroph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thiazole ethylamine derivative binding assays. 2-Thiazolylethylamine (2-TEA) is a highly selective, non-imidazole histamine H1 receptor (H1R) agonist widely utilized in neuropharmacology and cardiovascular drug discovery[1]. Because 2-TEA lacks the traditional imidazole ring of endogenous histamine, its binding kinetics, receptor affinity, and optimal incubation parameters differ significantly from endogenous ligands[2].

This guide provides researchers and drug development professionals with authoritative troubleshooting strategies, mechanistic explanations, and self-validating protocols to optimize incubation times and ensure robust, reproducible binding data.

Part 1: Troubleshooting & FAQs on Incubation Dynamics

Q1: Why does 2-thiazolylethylamine (2-TEA) require a different incubation time than endogenous histamine? Mechanistic Rationale: Receptor binding is a dynamic equilibrium governed by association ( Kon​ ) and dissociation ( Koff​ ) rates. While endogenous histamine rapidly binds and dissociates, 2-TEA relies on different molecular determinants within the binding pocket. Mutagenesis studies reveal that while the Asn198 residue in the fifth-transmembrane domain is essential for histamine binding, it is not required for the full affinity of non-imidazole agonists like 2-TEA[2]. This altered binding mechanism typically results in a slower Kon​ rate, meaning 2-TEA requires a longer incubation period (often 45–60 minutes at 25°C) to reach true thermodynamic equilibrium compared to the 30 minutes typically sufficient for histamine.

Q2: My specific binding plateaus at 45 minutes but begins to decrease at 90 minutes. What is causing this signal decay? Mechanistic Rationale: A biphasic binding curve (an initial plateau followed by a decline) is a classic hallmark of receptor degradation or ligand depletion. H1 receptors in crude membrane preparations are highly susceptible to proteolytic cleavage over extended incubations at room temperature[3]. Solution: If your optimized incubation time must exceed 60 minutes to reach equilibrium, you must lower the incubation temperature to 4°C (which will proportionally increase the required time to 90–120 minutes) and supplement your assay buffer with a robust protease inhibitor cocktail (e.g., EDTA, PMSF, and leupeptin).

Q3: How does the selectivity of 2-TEA impact functional assay incubation times compared to radioligand displacement? Mechanistic Rationale: In functional assays (e.g., measuring intracellular Ca2+ release or IP3 accumulation), signal amplification occurs downstream of the Gq/11-coupled H1 receptor[4]. 2-TEA is approximately 1000-fold less potent than histamine at H3 autoreceptors, but only 4 times less potent at H1 receptors[3]. Because functional assays measure a transient secondary messenger peak rather than steady-state receptor occupancy, functional incubation times are strictly kinetic (often measured in seconds to minutes) rather than equilibrium-based.

Part 2: Quantitative Binding Parameters

To establish a baseline for your assay development, reference the following comparative kinetic and affinity parameters for thiazole ethylamine and related histaminergic ligands.

LigandReceptor SubtypeAffinity / PotencyIncubation TempOptimal Incubation Time
2-Thiazolylethylamine H1 Receptor (Guinea Pig) 25°C45 - 60 min
2-Thiazolylethylamine H1 Receptor (Rat Brain) Kd​>5 nM 4°C90 - 120 min
Amthamine (Thiazole derivative)H2 Receptor pD2​=6.21 37°C30 - 45 min
Histamine (Endogenous)H1 / H2 / H3 / H4Varies widely25°C30 - 60 min

Data synthesized from BindingDB records and historical pharmacological profiling[3][5].

Part 3: Self-Validating Experimental Protocol

The following is a standardized, step-by-step methodology for a competitive radioligand binding assay using [3H] -mepyramine displaced by 2-TEA. Every step includes a validation checkpoint to ensure the system is functioning correctly.

Step 1: Membrane Preparation and Standardization
  • Homogenize target tissue (e.g., guinea pig cortex or recombinant CHO cells) in ice-cold 50 mM Na/K phosphate buffer (pH 7.4).

  • Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Validation Checkpoint: Perform a Bradford protein assay. Adjust the final membrane concentration to 50–100 µ g/well . Consistent receptor density ( Bmax​ ) is strictly required to prevent ligand depletion artifacts.

Step 2: Ligand and Competitor Addition
  • Add 50 µL of [3H] -mepyramine (final concentration 1-2 nM) to the assay plate.

  • Add 50 µL of 2-TEA at varying concentrations ( 10−9 to 10−3 M) to generate a displacement curve.

  • Validation Checkpoint: Include a Non-Specific Binding (NSB) control well containing 10 µM triprolidine. NSB must remain <20% of total binding for the data to be considered valid.

Step 3: Incubation Time Optimization
  • Incubate the reaction mixture at 25°C on a plate shaker (300 rpm).

  • For initial assay validation, harvest wells at 15, 30, 45, 60, 90, and 120 minutes.

  • Validation Checkpoint: Plot specific binding vs. time. Equilibrium is successfully validated only when the specific binding variance is <5% across three consecutive time points (e.g., 45, 60, and 75 minutes). Set your final protocol time to the middle of this plateau.

Step 4: Rapid Filtration and Washing
  • Terminate the incubation by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand adhesion).

  • Wash filters three times with 3 mL of ice-cold assay buffer.

  • Validation Checkpoint: The entire wash step must be completed in under 10 seconds. Prolonged washing at this stage will cause the 2-TEA to dissociate, artificially lowering the calculated affinity.

Step 5: Scintillation Counting
  • Extract filters into scintillation vials, add 4 mL of liquid scintillation cocktail, and count radioactivity after a 2-hour dark adaptation period.

Part 4: Visualizing the System

To fully understand the temporal dynamics of 2-TEA, it is critical to map both its biological signaling pathway and the experimental workflow required to capture it.

Pathway TEA 2-Thiazolylethylamine (2-TEA) H1R Histamine H1 Receptor TEA->H1R Agonist Binding Gq Gq/11 Protein H1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Release PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Co-activation

2-TEA Histamine H1 Receptor Signaling Pathway

Workflow Prep Membrane Prep Protease Inhibitors TimeCourse Time-Course Assay (10-120 mins) Prep->TimeCourse Temp Temp Control (25°C Standard) TimeCourse->Temp Equil Equilibrium Check (Plateau Phase) Temp->Equil Opt Set Optimal Incubation Time Equil->Opt

Incubation Time Optimization Workflow for Receptor Binding

References

  • Selective impairment of atrioventricular conduction by 2-(2-pyridyl)-ethylamine and 2-(2-thiazolyl)-ethylamine, two histamine H1-receptor agonists - PubMed (NIH).[Link]

  • Properties and Roles of the Three Subclasses of Histamine Receptors in Brain - The Company of Biologists.[Link]

  • BindingDB BDBM22866 2-(1,3-thiazol-2-yl)ethan-1-amine - BindingDB.[Link]

  • Function and Role of Histamine H1 Receptor in the Mammalian Heart - MDPI.[Link]

  • Novel insights into histamine H2 receptor biology - American Physiological Society Journal.[Link]

Sources

Optimization

Addressing precipitation of 1-Thiazol-4-YL-ethylamine in high concentrations

Welcome to the comprehensive technical support guide for 1-Thiazol-4-YL-ethylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges enco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for 1-Thiazol-4-YL-ethylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered when working with this compound, particularly at high concentrations. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental success.

Introduction: Understanding the Challenge

1-Thiazol-4-YL-ethylamine is a valuable building block in pharmaceutical research and organic synthesis.[1][2] However, like many amine-containing heterocyclic compounds, it can exhibit challenging solubility behavior, leading to precipitation, especially when high concentrations are required. This guide will provide a systematic approach to diagnosing and resolving these precipitation issues.

The compound is often supplied as a dihydrochloride salt (CAS: 1189878-73-6) to improve its solubility in aqueous media.[1] The free base (CAS: 885279-02-7) is less soluble in water. Precipitation issues can arise from a variety of factors including pH shifts, solvent choice, temperature changes, and interactions with other components in your reaction mixture or assay.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-Thiazol-4-YL-ethylamine precipitating out of my aqueous solution?

  • A1: Precipitation of 1-Thiazol-4-YL-ethylamine from an aqueous solution is most commonly due to a change in pH. The ethylamine side chain is basic and will be protonated and highly soluble at acidic pH. If the pH of the solution increases towards the pKa of the amine, the compound will begin to deprotonate, becoming the less soluble free base and precipitating out. The thiazole ring itself also contributes to the compound's overall basicity.

Q2: I'm observing precipitation after adding my DMSO stock solution of 1-Thiazol-4-YL-ethylamine to my aqueous buffer. What is happening?

  • A2: This phenomenon is known as "precipitation upon dilution."[3] While your compound may be soluble in a polar aprotic solvent like DMSO, it can be significantly less soluble in the aqueous environment of your buffer. When the DMSO stock is added to the aqueous phase, the local concentration of the compound can exceed its solubility limit, causing it to crash out of solution.

Q3: Can the salt form of 1-Thiazol-4-YL-ethylamine (dihydrochloride) still precipitate?

  • A3: Yes. While the dihydrochloride salt is significantly more water-soluble than the free base, it can still precipitate under certain conditions.[1] This can occur if the concentration exceeds its aqueous solubility limit, or if the pH of the solution is raised sufficiently to convert the salt to the less soluble free base. Additionally, the presence of other salts in your buffer could lead to common ion effects or other ionic interactions that reduce solubility.

Q4: How does temperature affect the solubility of 1-Thiazol-4-YL-ethylamine?

  • A4: For most solids, solubility increases with temperature. If you are working at the limit of solubility, a decrease in temperature could cause precipitation. Conversely, gently warming the solution can sometimes help to redissolve the compound. However, be cautious, as excessive heat can lead to degradation.

Troubleshooting Guides

Guide 1: Resolving Precipitation in Aqueous Solutions

This guide provides a step-by-step approach to address precipitation when using 1-Thiazol-4-YL-ethylamine in aqueous buffers.

  • Measure the pH of your solution. This is the most critical first step.

  • Compare the measured pH to the expected pKa of the ethylamine group. While the exact pKa may not be readily available, a typical primary alkylamine has a pKa around 10-11. The thiazole nitrogen will also have a pKa (for pyridine, a similar six-membered aromatic heterocycle, the pKa of the conjugate acid is around 5.2). To maintain solubility, the pH of your solution should be significantly lower than the pKa of the ethylamine group.

  • Adjust the pH. If the pH is too high, carefully add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for re-dissolution of the precipitate.

If pH adjustment alone is insufficient or not compatible with your experimental conditions, consider the following:

  • Introduce a co-solvent. Adding a water-miscible organic solvent such as ethanol, isopropanol, or polyethylene glycol (PEG) can increase the solubility of the compound.[4] Start with a small percentage (e.g., 5-10% v/v) and gradually increase as needed, keeping in mind the compatibility of the co-solvent with your downstream application.

  • Utilize cyclodextrins. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3]

Guide 2: Preventing Precipitation Upon Dilution from Organic Stocks

This guide focuses on strategies to avoid precipitation when diluting a stock solution of 1-Thiazol-4-YL-ethylamine (e.g., in DMSO) into an aqueous medium.

  • Perform serial dilutions. Instead of a single large dilution, perform a stepwise dilution.[4] This can prevent a rapid and large increase in the local concentration of the compound in the aqueous phase, which can lead to supersaturation and precipitation.

  • Ensure rapid mixing. Add the stock solution to the aqueous buffer while vortexing or stirring to promote rapid dispersion and prevent localized high concentrations.

  • Prepare the stock in a mixed solvent system. Instead of pure DMSO, consider preparing your stock solution in a mixture of DMSO and a more water-miscible solvent like ethanol.[3]

  • Lower the final concentration of the organic solvent. Aim for the lowest possible final concentration of the organic solvent (e.g., <1% DMSO) in your final aqueous solution to minimize its impact on the solubility of your compound and on the biological system being studied.

Visualizing the Troubleshooting Process

The following diagrams illustrate the key decision-making pathways when addressing precipitation issues with 1-Thiazol-4-YL-ethylamine.

G cluster_0 Troubleshooting Precipitation of 1-Thiazol-4-YL-ethylamine start Precipitation Observed check_pH Measure pH of Solution start->check_pH is_pH_low Is pH < pKa? check_pH->is_pH_low adjust_pH Lower pH with Dilute Acid is_pH_low->adjust_pH No consider_cosolvent Consider Co-solvents (Ethanol, PEG) is_pH_low->consider_cosolvent Yes recheck_solubility Re-check for Precipitation adjust_pH->recheck_solubility recheck_solubility->consider_cosolvent No success Precipitate Dissolved recheck_solubility->success Yes serial_dilution Implement Serial Dilution consider_cosolvent->serial_dilution failure Precipitation Persists (Consult Further) consider_cosolvent->failure serial_dilution->success

Caption: A workflow for troubleshooting precipitation.

Tabulated Summary of Solutions

Problem Potential Cause Primary Solution Secondary Solutions
Precipitation in aqueous bufferpH is too high, causing deprotonation to the less soluble free base.Lower the pH of the solution with a dilute acid.Add a water-miscible co-solvent (e.g., ethanol, PEG).
Precipitation upon dilution of DMSO stockRapid change in solvent environment leads to supersaturation and crashing out of the compound.Perform serial dilutions instead of a single large dilution.Prepare stock in a mixed solvent system (e.g., DMSO/ethanol).
Inconsistent results in biological assaysGradual precipitation of the compound over the course of the experiment.Visually inspect assay plates for precipitate; re-evaluate solubility under assay conditions.Utilize formulation strategies like cyclodextrins to maintain solubility.[3]

References

  • 1-Thiazol-4-yl-ethylamine dihydrochloride | 1189878-73-6. J&K Scientific. [Link]

  • The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

NMR Spectral Analysis of 1-Thiazol-4-yl-ethylamine Dihydrochloride: A Comparative Methodological Guide

Introduction 1-Thiazol-4-yl-ethylamine dihydrochloride is a highly versatile chiral amine building block utilized extensively in pharmaceutical research, particularly in the development of novel therapeutic agents target...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Thiazol-4-yl-ethylamine dihydrochloride is a highly versatile chiral amine building block utilized extensively in pharmaceutical research, particularly in the development of novel therapeutic agents targeting neurological disorders and inflammatory pathways[1]. Because its biological efficacy is often stereospecific and regiochemically dependent, rigorous analytical characterization is required.

This guide provides an objective, data-driven comparison of NMR methodologies. It is structured to address two primary analytical challenges:

  • Regiochemical Structural Elucidation: Comparing the target 4-thiazolyl isomer against the alternative 2-thiazolyl isomer.

  • Enantiomeric Purity Assessment: Comparing standard 1D NMR against Chiral Derivatizing Agent (CDA) methodologies (specifically Mosher's acid) for determining enantiomeric excess (ee).

Part 1: Structural Elucidation — 1-Thiazol-4-yl vs. 1-Thiazol-2-yl Isomers

The Causality of Chemical Shifts

Distinguishing between regioisomers of thiazole-containing compounds is a common bottleneck in early-stage synthesis. Thiazoles are planar heterocycles characterized by significant pi-electron delocalization. This aromaticity generates a strong diamagnetic ring current, which deshields the ring protons and pushes their resonances into the 7.27 to 8.77 ppm range[2].

The exact position of the ethylamine substituent drastically alters the electronic environment:

  • 1-Thiazol-4-yl-ethylamine (Target): The C4 position is substituted. The C2-H proton remains intact and is highly deshielded due to its position between the electronegative nitrogen and sulfur atoms, typically appearing as a distinct singlet near 8.8 ppm. The C5-H appears further upfield.

  • 1-Thiazol-2-yl-ethylamine (Alternative): The highly deshielded C2 position is substituted. The remaining C4-H and C5-H protons couple with each other, appearing as doublets in the standard aromatic region (~7.5–7.8 ppm), making them harder to distinguish from overlapping aromatic impurities.

Comparative Data Presentation

The table below summarizes the diagnostic NMR signals used to differentiate these two building blocks.

Table 1: Comparative 1 H NMR Chemical Shifts (Simulated in D 2​ O for Dihydrochloride Salts)

Proton Assignment1-Thiazol-4-yl-ethylamine (Target)1-Thiazol-2-yl-ethylamine (Alternative)Diagnostic Value
Thiazole C2-H ~8.85 ppm (s, 1H)AbsentHigh: Confirms unsubstituted C2 position.
Thiazole C4-H Absent~7.80 ppm (d, 1H)Medium: Overlaps with typical aromatic regions.
Thiazole C5-H ~7.45 ppm (d, 1H)~7.55 ppm (d, 1H)Low: Present in both; slight shift differences.
Methine (CH) ~4.70 ppm (q, 1H)~4.85 ppm (q, 1H)Medium: Deshielded by adjacent protonated amine.
Methyl (CH 3​ ) ~1.65 ppm (d, 3H)~1.70 ppm (d, 3H)Low: Standard aliphatic doublet.

Part 2: Enantiomeric Purity Assessment — Standard NMR vs. Chiral Derivatization

The Causality of Chiral Discrimination

Standard 1D and 2D NMR techniques in achiral solvents (like D 2​ O or DMSO- d6​ ) cannot differentiate between the (R)- and (S)-enantiomers of 1-Thiazol-4-yl-ethylamine because their magnetic environments are identical. To resolve this, the enantiomers must be converted into diastereomers.

While Chiral Solvating Agents (CSAs) offer a rapid qualitative look, covalent derivatization using Mosher's Acid Chloride (MTPA-Cl) remains the gold standard for primary amines[3][4]. By reacting the amine with (R)- and (S)-MTPA-Cl, stable diastereomeric amides are formed. The spatial arrangement of the trifluoromethyl (CF 3​ ) and phenyl groups in the resulting amides induces distinct anisotropic shielding effects on the amine's methine and methyl protons. Furthermore, analyzing the sample via 19 F NMR provides a distinct advantage: because fluorine is not naturally present in the parent thiazole, the CF 3​ signals appear as sharp, easily integrable singlets without background overlap[5].

Performance Comparison

Table 2: Comparative Performance of Enantiomeric Assessment Methods

MethodologyResolution / AccuracyEquipment RequirementSample RecoveryBest Use Case
Standard 1D NMR None (0%)Standard NMRHigh (Non-destructive)Basic structural ID & chemical purity.
Chiral Shift Reagents ModerateStandard NMRLow (Paramagnetic contam.)Rapid, qualitative ee estimation.
Mosher's Acid (MTPA) NMR Very HighNMR + 19 F capabilityNone (Destructive)Absolute configuration & precise ee quantification.
Chiral HPLC Very HighChiral Column + HPLCHigh (Preparative)High-throughput batch release testing.
Methodological Workflow Visualization

G Start 1-Thiazol-4-yl-ethylamine (Dihydrochloride Salt) Freebase Freebasing (Na2CO3 / DCM) Yields Free Amine Start->Freebase Split Split Sample Aliquots Freebase->Split R_MTPA Derivatize with (R)-MTPA-Cl + Pyridine Split->R_MTPA S_MTPA Derivatize with (S)-MTPA-Cl + Pyridine Split->S_MTPA NMR Acquire 1H & 19F NMR (CDCl3) R_MTPA->NMR S_MTPA->NMR Analysis Calculate Δδ (δS - δR) Assign Absolute Configuration NMR->Analysis

Workflow for Mosher's acid derivatization and NMR analysis of chiral primary amines.

Part 3: Experimental Protocols (Self-Validating System)

To ensure analytical trustworthiness, the protocol below addresses a critical failure point in amine derivatization: MTPA-Cl reacts poorly with amine hydrochloride salts. Therefore, a quantitative freebasing step is a mandatory causal requirement prior to coupling[3].

Step-by-Step Methodology: Preparation of MTPA Amides for NMR Analysis

Step 1: Freebasing the Dihydrochloride Salt

  • Dissolve 10 mg of 1-Thiazol-4-yl-ethylamine dihydrochloride in 1.0 mL of distilled water in a glass vial.

  • Add 1.0 mL of a saturated aqueous Na 2​ CO 3​ solution to deprotonate the amine hydrochloride.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 2.0 mL).

  • Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , and concentrate under a gentle stream of nitrogen to yield the pure free amine.

Step 2: Mosher's Derivatization

  • In a dry, N 2​ -purged vial, dissolve approximately 2.5 mg of the free amine in 0.5 mL of anhydrous CDCl 3​ [3].

  • Add 5 µL of anhydrous pyridine to act as an acid scavenger and catalyst[3].

  • Add 1.2 molar equivalents of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).

  • Seal the vial and agitate at room temperature for 2 hours. Monitor the reaction completion via TLC (using ninhydrin stain to confirm the disappearance of the primary amine).

  • Repeat this exact process in a separate vial using (S)-(+)-Mosher's acid chloride on a second aliquot of the free amine.

Step 3: NMR Acquisition & Analysis

  • Transfer the completed reaction mixtures directly into standard 5 mm NMR tubes.

  • Acquire 1 H and 19 F NMR spectra. Ensure the 19 F acquisition is decoupled from 1 H to yield sharp singlets for the CF 3​ groups[5].

  • Data Interpretation: Calculate the chemical shift differences ( Δδ=δS​−δR​ ) for the methine proton, the methyl group, and the CF 3​ group. Apply the standard Mosher model to assign the absolute stereochemistry and integrate the diastereomeric peaks to calculate the enantiomeric excess (ee)[4].

References

  • Wikipedia Contributors. "Thiazole." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. "A Practical Guide for the Assignment of the Absolute Configuration of Alcohols, Amines and Carboxylic Acids by NMR." ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). "Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines." PubMed Central (PMC). Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Identification of 1-Thiazol-4-YL-ethylamine: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the unambiguous identification of novel chemical entities is paramount. 1-Thiazol-4-YL-ethylamine, a heterocyclic amine with potential applications as a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of novel chemical entities is paramount. 1-Thiazol-4-YL-ethylamine, a heterocyclic amine with potential applications as a building block in pharmaceutical and agrochemical development, requires robust analytical methodologies for its characterization.[1][2] This guide provides an in-depth, experience-driven comparison of mass spectrometry (MS)-based techniques for the identification of this compound, grounded in established principles of fragmentation and chromatographic separation.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), offers unparalleled sensitivity and selectivity for the analysis of small molecules like 1-Thiazol-4-YL-ethylamine.[3][4] Its ability to provide molecular weight information and structural insights through fragmentation makes it an indispensable tool in modern analytical chemistry.

Predicting the Fragmentation Behavior of 1-Thiazol-4-YL-ethylamine

While specific experimental mass spectral data for 1-Thiazol-4-YL-ethylamine is not widely published, we can predict its fragmentation pattern based on the known behavior of structurally similar compounds, such as other thiazole derivatives and ethylamines.[5][6][7] The molecular formula of 1-Thiazol-4-YL-ethylamine is C5H8N2S, with a molecular weight of 128.20 g/mol .[8]

Predicted Fragmentation Pathway

The primary fragmentation of the protonated molecule ([M+H]+) is expected to occur via alpha-cleavage, a common pathway for amines, leading to the loss of the ethylamine side chain.[9]

G M [C5H9N2S]+ m/z = 129.05 frag1 [C3H2NS]+ m/z = 84.99 M->frag1 - C2H5N frag2 [C4H5N2S]+ m/z = 113.02 M->frag2 - NH3

Caption: Predicted major fragmentation pathways for protonated 1-Thiazol-4-YL-ethylamine.

Comparative Analysis of Analytical Approaches

The choice of analytical technique depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry.[3][4]High sensitivity and selectivity, suitable for polar and non-volatile compounds, minimal sample derivatization required.[10]Matrix effects can suppress ionization, higher instrument cost.
GC-MS Gas chromatography separation followed by mass spectrometry.Excellent chromatographic resolution, robust and widely available, suitable for volatile and thermally stable compounds.[11]Requires derivatization for polar compounds like amines to improve volatility and thermal stability.[12]
HPLC-UV High-performance liquid chromatography with ultraviolet detection.Lower cost, simpler operation.Lower sensitivity and selectivity compared to MS, provides no structural information beyond retention time.[12]

For the identification and quantification of 1-Thiazol-4-YL-ethylamine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended approach due to its high sensitivity, selectivity, and applicability to polar amine compounds without the need for derivatization.[3][10]

Experimental Protocol: LC-MS/MS Identification of 1-Thiazol-4-YL-ethylamine

This protocol outlines a general procedure for the analysis of 1-Thiazol-4-YL-ethylamine using a standard reversed-phase LC-MS/MS system.

1. Sample and Standard Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of 1-Thiazol-4-YL-ethylamine dihydrochloride in methanol.[6]

  • Working Standards: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of working standards (e.g., 1 ng/mL to 1000 ng/mL).

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of the polar analyte.[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage (e.g., 95%) to elute the compound, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is highly suitable for amines as they readily accept a proton.[6][13]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.[3]

  • MRM Transitions:

    • Precursor Ion (Q1): m/z 129.1 (protonated molecule [M+H]+).

    • Product Ions (Q3): Based on the predicted fragmentation, monitor transitions such as 129.1 > 85.0 and 129.1 > 113.0. The most intense and specific transition should be used for quantification, while the other can serve as a qualifier.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr (Nitrogen)

    • Collision Gas: Argon

Analytical Workflow

The overall analytical workflow is a self-validating system, ensuring data integrity from sample to result.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Prepare Standards & Samples analysis1 Inject into LC System prep1->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 ESI Ionization analysis2->analysis3 analysis4 MS/MS Detection (MRM) analysis3->analysis4 data1 Peak Integration analysis4->data1 data2 Quantification data1->data2 data3 Confirmation (Qualifier Ion) data2->data3

Caption: A typical workflow for the LC-MS/MS analysis of 1-Thiazol-4-YL-ethylamine.

Conclusion

The robust identification of 1-Thiazol-4-YL-ethylamine is readily achievable using modern mass spectrometric techniques. While direct experimental data for this specific compound is limited, a thorough understanding of the fragmentation patterns of related thiazole and ethylamine structures allows for the development of a highly selective and sensitive LC-MS/MS method. This approach, as outlined in this guide, provides a solid foundation for researchers and drug development professionals to confidently identify and quantify this important chemical entity.

References

  • Mattammal, M. B., Zenser, T. V., & Davis, B. B. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry, 8(7), 305–311.
  • BenchChem. (n.d.). Mass Spectrometry of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide.
  • Felton, J. S., & Knize, M. G. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
  • Li, Y., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Molecules, 28(1), 193.
  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.
  • Kataoka, H. (2000). Methods for the determination of mutagenic heterocyclic amines and their applications in environmental analysis.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine.
  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery.
  • Wikipedia. (n.d.). Liquid chromatography–mass spectrometry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Chem-Impex. (n.d.). 1-Thiazol-4-yl-ethylamine dihydrochloride.
  • J&K Scientific. (n.d.). 1-Thiazol-4-yl-ethylamine dihydrochloride.
  • Sunway Pharm Ltd. (n.d.). 1-Thiazol-4-yl-ethylamine.
  • Kochetkov, N. K., et al. (1974). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 3. Perhydro-4-thia-s-indacene. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-4.
  • Jian, S. H., et al. (2019). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Journal of Food and Drug Analysis, 27(2), 527-537.

Sources

Validation

FTIR Spectrum Interpretation for 1-Thiazol-4-YL-ethylamine Dihydrochloride: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction & Analytical Context 1-Thiazol-4-yl-ethylamine dihydr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction & Analytical Context

1-Thiazol-4-yl-ethylamine dihydrochloride is a highly versatile heterocyclic building block utilized extensively in the synthesis of kinase inhibitors, anti-infectives, and central nervous system (CNS) therapeutics. In pharmaceutical development, verifying the exact structural identity of raw materials is a critical regulatory requirement.

Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline, non-destructive technique for this verification. However, identifying this specific compound requires distinguishing it from its unprotonated free base form and its closely related positional isomers. This guide objectively compares the FTIR spectral performance of 1-Thiazol-4-yl-ethylamine dihydrochloride against its primary alternatives—the free base and the 2-yl isomer—providing actionable, field-proven insights for spectral interpretation.

Mechanistic Insights: The Causality of Spectral Shifts

To accurately interpret the FTIR spectrum of 1-Thiazol-4-yl-ethylamine dihydrochloride, one must understand the quantum mechanical and electrostatic principles driving the vibrational modes[1].

  • Amine Protonation (Salt vs. Free Base): Primary amines in their free base form exhibit a characteristic pair of sharp, distinct N-H stretching bands (symmetric and asymmetric) in the 3300–3500 cm⁻¹ region. When converted to the dihydrochloride salt, the nitrogen atom is protonated to form an −NH3+​ group. This protonation fundamentally alters the dipole moment and vibrational freedom, replacing the sharp doublets with a broad, highly intense absorption band spanning 3000–2800 cm⁻¹, which often obscures the aliphatic C-H stretches[1].

  • Thiazole Ring Regioisomerism (4-yl vs. 2-yl): The thiazole heteroaromatic ring exhibits characteristic C=N and C=C stretching vibrations between 1600 and 1500 cm⁻¹, alongside ring skeletal vibrations around 1380 cm⁻¹[2]. The position of the ethylamine substituent (C4 vs. C2) alters the electron density distribution across the sulfur and nitrogen heteroatoms. Consequently, the 4-yl substitution yields distinct out-of-plane C-H bending modes in the fingerprint region (900–600 cm⁻¹) compared to the 2-yl isomer[2].

Alternative Comparison Matrix

The following table summarizes the quantitative spectral data, allowing for rapid differentiation between the target product and its structural alternatives.

Table 1: FTIR Spectral Band Comparison (cm⁻¹)

Functional Group / Vibrational Mode1-Thiazol-4-yl-ethylamine 2HCl (Target Product)1-Thiazol-4-yl-ethylamine (Alternative 1: Free Base)1-Thiazol-2-yl-ethylamine 2HCl (Alternative 2: Isomer)
N-H Stretching Broad, 3000–2800 ( −NH3+​ )Sharp doublet, ~3450 & 3350 ( −NH2​ )Broad, 3000–2800 ( −NH3+​ )
C-H Stretching (Aromatic) ~3100~3100~3110
C=N / C=C Ring Stretch ~1580, 1530~1575, 1525~1595, 1540
N-H Bending ~1600–1580~1620~1600–1580
Ring Skeletal Vibration ~1380~1380~1370
C-H Out-of-Plane Bending ~820~820~760

Data interpretation note: The shift in the C=N/C=C ring stretch between the 4-yl and 2-yl isomers is a direct consequence of the substituent's proximity to the ring nitrogen, which alters the bond force constants.

Analytical Workflow & Decision Logic

To systematize the identification process, the following logical workflow is applied to unknown samples.

FTIR_Workflow Start 1-Thiazol-4-YL-ethylamine Sample ATR ATR-FTIR Analysis (4000 - 400 cm⁻¹) Start->ATR CheckAmine Analyze Amine Region (3500 - 2800 cm⁻¹) ATR->CheckAmine FreeBase Sharp Doublet ~3350 & 3450 cm⁻¹ (Free -NH₂) CheckAmine->FreeBase Unprotonated Salt Broad Band ~3000 - 2800 cm⁻¹ (-NH₃⁺ Dihydrochloride) CheckAmine->Salt Protonated CheckRing Analyze Thiazole Ring (1600 - 1300 cm⁻¹) Salt->CheckRing Isomer4 4-YL Isomer Confirmed (Specific Ring Stretches) CheckRing->Isomer4 Matches C4 Profile Isomer2 2-YL Isomer Detected (Shifted Ring Stretches) CheckRing->Isomer2 Matches C2 Profile

Figure 1: Decision tree for FTIR spectral identification of 1-Thiazol-4-YL-ethylamine dihydrochloride.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in self-validation steps. This eliminates false positives caused by environmental contamination or poor sample preparation.

Step 1: Instrument Preparation & Background Validation

  • Action: Clean the Diamond ATR crystal using high-purity isopropyl alcohol and a lint-free wipe. Allow to dry completely.

  • Validation: Collect a background spectrum (air). Self-Validation Check: The single-beam energy profile must match the manufacturer's baseline. Verify that the H2​O vapor (3900–3500 cm⁻¹) and CO2​ (2350 cm⁻¹) bands are within acceptable noise thresholds. A contaminated crystal will show residual organic peaks (e.g., C-H stretches at 2900 cm⁻¹).

Step 2: Sample Application & Pressure Optimization

  • Action: Deposit 2–5 mg of the 1-Thiazol-4-yl-ethylamine dihydrochloride crystalline powder directly onto the center of the ATR crystal. Lower the ATR anvil and apply consistent pressure.

  • Causality: Because ATR relies on an evanescent wave penetrating only a few micrometers into the sample, intimate contact is mandatory. Insufficient pressure leads to weak, noisy spectra; excessive pressure can crush the crystal or induce polymorph transitions.

Step 3: Spectral Acquisition

  • Parameters: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Co-add a minimum of 32 scans to optimize the signal-to-noise ratio.

Step 4: Data Processing & Quality Control

  • Action: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger in raw ATR spectra). Perform a baseline correction.

  • Validation: Self-Validation Check: Verify that the baseline is perfectly flat in regions devoid of sample absorption (e.g., 3800 cm⁻¹ and 2200–2000 cm⁻¹). A sloping baseline indicates poor sample contact or scattering effects, requiring the sample to be re-run.

Conclusion

Differentiating 1-Thiazol-4-yl-ethylamine dihydrochloride from its free base and structural isomers is highly efficient using FTIR spectroscopy, provided the analyst understands the underlying vibrational mechanics. By focusing on the broad −NH3+​ stretching band (3000–2800 cm⁻¹) to confirm the salt form, and the precise position of the C=N/C=C ring stretches (~1580, 1530 cm⁻¹) to confirm the 4-yl regioisomer, researchers can confidently validate their chemical inventories before proceeding to complex syntheses.

References

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. LibreTexts.
  • THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Science Publishing.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Min. plausibility 0.01
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